Diacetylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-acetylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6(11)8-4-3-5-10-9(8)7(2)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHCQGUWHXGMQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Diacetylpyridine and Its Derivatives
Chemo-selective Preparations of Diacetylpyridine
The creation of 2,6-diacetylpyridine (B75352), a disubstituted pyridine (B92270), is foundational for its use as a precursor in coordination chemistry. wikipedia.org Chemo-selective methods are crucial for efficiently installing the two acetyl groups onto the pyridine backbone while avoiding unwanted side reactions.
Pyridine Ring Functionalization and Derivatization
The functionalization of a pre-existing pyridine ring is the most common strategy for synthesizing 2,6-diacetylpyridine. This approach typically involves a multi-step process that begins with a simple, commercially available substituted pyridine, which is then chemically modified to introduce the desired acetyl groups. researchgate.netacs.org These methods are often more modular and controlled than constructing the substituted pyridine ring from acyclic precursors.
Oxidation-Based Routes from Substituted Pyridines
A well-established and cost-effective route to 2,6-diacetylpyridine begins with the oxidation of 2,6-lutidine (2,6-dimethylpyridine). wikipedia.orgresearchgate.net This process involves the oxidation of the two methyl groups to carboxylic acids, forming the intermediate dipicolinic acid (pyridine-2,6-dicarboxylic acid). wikipedia.orgbloomtechz.com This transformation is typically achieved using strong oxidizing agents. wikipedia.orggoogle.com Following the formation of dipicolinic acid, further steps including esterification and condensation are required to yield the final diketone product. wikipedia.org
Table 1: Common Oxidation Routes from 2,6-Lutidine
| Starting Material | Oxidizing Agent | Intermediate Product | Reference |
|---|---|---|---|
| 2,6-Lutidine | Potassium Permanganate (KMnO₄) | Dipicolinic Acid | wikipedia.orgbloomtechz.com |
| 2,6-Lutidine | Selenium Dioxide (SeO₂) | Dipicolinic Acid | wikipedia.org |
| 2,6-Lutidine | Nitric Acid | Dipicolinic Acid | google.com |
Organometallic Reagent-Mediated Syntheses (e.g., Methylmagnesium Bromide Routes)
Organometallic reagents provide a more direct route to 2,6-diacetylpyridine by facilitating the addition of methyl groups to a pyridine core that has been pre-functionalized with carbonyl or nitrile groups at the 2 and 6 positions. A notable method involves treating 2,6-pyridinedicarbonitrile with an excess of a methyl-based Grignard reagent, such as methylmagnesium bromide. wikipedia.org This approach bypasses the need for the decarboxylation step associated with condensation routes.
Another efficient organometallic strategy involves the reaction of a 2,6-pyridine dicarboxamide derivative with methylmagnesium chloride. For instance, reacting 2,6-bis(1-pyrrolidinylcarbonyl)pyridine with methylmagnesium chloride in tetrahydrofuran (B95107) (THF) has been shown to produce 2,6-diacetylpyridine in high yield. chemicalbook.com Similarly, high yields have been reported using methyllithium, although this reagent can be more expensive and require stricter temperature control. jcsp.org.pkgoogle.comgoogle.com
Table 2: Examples of Organometallic Syntheses of 2,6-Diacetylpyridine
| Pyridine Precursor | Organometallic Reagent | Reported Yield | Reference |
|---|---|---|---|
| 2,6-Pyridinedicarbonitrile | Methylmagnesium Bromide | Not specified | wikipedia.org |
| 2,6-bis(1-pyrrolidinylcarbonyl)pyridine | Methylmagnesium Chloride | 88% | chemicalbook.com |
| Pyridine-2,6-dicarbonyl chloride | Methyllithium (with CuI) | 93% | google.com |
Optimized Condensation Strategies for this compound Derivatives
Once synthesized, 2,6-diacetylpyridine serves as a versatile platform for building complex molecular architectures, particularly multidentate ligands for metal coordination. wikipedia.orgresearchgate.net Optimized condensation reactions are key to achieving high yields of these desired derivatives.
Claisen Condensation Enhancements for Diketone Formation
The Claisen condensation is a critical step in the oxidation-based synthesis route, where the diester of dipicolinic acid (e.g., 2,6-dicarbethoxypyridine) reacts with ethyl acetate (B1210297) to form the diketone. wikipedia.org The traditional method employs sodium ethoxide as the base. jcsp.org.pkgoogle.com However, this approach can be hampered by low yields if trace amounts of water or ethanol (B145695) are present, and the preparation of anhydrous sodium ethoxide is cumbersome. jcsp.org.pk
Research has shown that replacing sodium ethoxide with sodium metal can significantly improve the yield and simplify the procedure. jcsp.org.pkresearchgate.net This enhanced method is more tolerant of the reaction conditions and provides a more efficient and convenient synthesis. jcsp.org.pkresearchgate.net The molar ratio of the base to the starting ester is a critical factor in controlling the reaction outcome. A lower ratio of base may lead to the formation of the mono-substituted product, 2-acetyl-6-carbethoxypyridine, while a higher ratio favors the desired 2,6-diacetylpyridine. researchgate.net
Table 3: Effect of EtONa/Diester Molar Ratio on Product Yield
| Molar Ratio (EtONa / 2,6-dicarbethoxypyridine) | Yield of 2-acetyl-6-carbethoxypyridine | Yield of 2,6-diacetylpyridine | Reference |
|---|---|---|---|
| 1.2 (0.06 / 0.05) | 45.0% | — | researchgate.net |
| 1.8 (0.09 / 0.05) | 27.8% | 18.1% | researchgate.net |
| 4.6 (0.23 / 0.05) | — | 58.8% | researchgate.net |
Template Synthesis Approaches for Complex Ligands
2,6-Diacetylpyridine is a popular starting material for creating complex ligands through template synthesis, where a metal ion directs the stereochemical outcome of a condensation reaction. wikipedia.orgresearchgate.net This method is particularly effective for synthesizing macrocyclic compounds.
A prominent application is the synthesis of diiminopyridine (DIP) ligands. These are formed through a Schiff base condensation of 2,6-diacetylpyridine with two equivalents of a substituted aniline. wikipedia.orgwikipedia.org The resulting tridentate pincer ligands are of significant interest due to their ability to stabilize metals in various oxidation states and their use in catalysis. wikipedia.org
Furthermore, template reactions involving the condensation of 2,6-diacetylpyridine with various polyamines lead to the formation of a wide array of macrocyclic ligands. wikipedia.org For example, condensation with diamines like putrescine or 1,9-diamino-3,7-diazanonane in the presence of metal ions such as lanthanum(III), iron(II), or lead(II) yields N-donor macrocycles of varying sizes and denticities. researchgate.netrsc.orgrsc.org The products of these condensations can be subsequently hydrogenated to produce the corresponding saturated macrocyclic tetradentate or pentadentate ligands. wikipedia.org
Compound Index
Modern Approaches in this compound Derivative Synthesis (e.g., One-Pot Condensations)
The synthesis of complex this compound derivatives has been significantly advanced by the development of modern synthetic methodologies that prioritize efficiency, atom economy, and procedural simplicity. Among these, one-pot condensation reactions and multicomponent reactions (MCRs) have emerged as powerful strategies. unibl.orgresearchgate.net These approaches allow for the construction of intricate molecular architectures from simple precursors in a single synthetic operation, avoiding the need for isolation and purification of intermediates. unibl.org
One-pot condensations have been effectively utilized for the synthesis of terpyridine derivatives starting from 2,6-diacetylpyridine. Research has demonstrated that 6,6''-diacetylated-4'-arylterpyridines can be isolated in good yields through a one-pot condensation of 2,6-diacetylpyridine and various benzaldehydes in the presence of ammonia. cdnsciencepub.com This method involves a 2:1 stoichiometric ratio of 2,6-diacetylpyridine to the respective benzaldehyde (B42025). cdnsciencepub.com
Similarly, multicomponent reactions provide an efficient pathway to highly functionalized pyridine derivatives. A notable example is the one-pot, three-component reaction of 2,6-diacetylpyridine, various benzaldehyde derivatives, and malononitrile (B47326). researchgate.net This approach, conducted under grinding conditions with glacial acetic acid, yields terpyridine derivatives in high yields. researchgate.net The use of malononitrile as a reactant is key, as its high reactivity, stemming from the two electron-withdrawing nitrile groups, makes it a versatile component in the synthesis of diverse bioactive heterocycles. researchgate.net
Another modern technique applied to the synthesis of this compound derivatives is microwave-assisted synthesis. This method can lead to shorter reaction times and, in some cases, improved yields compared to conventional heating methods. mdpi.com For instance, the condensation reaction between 2,6-diacetylpyridine and 10-methyl-3-formylphenothiazine has been successfully carried out under microwave irradiation. mdpi.com
The table below summarizes findings from one-pot condensation reactions for the synthesis of this compound derivatives.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Yield (%) | Reference |
| 2,6-Diacetylpyridine | Benzaldehydes | Ammonia | 6,6''-Diacetylated-4'-arylterpyridines | 70-73% | cdnsciencepub.com |
| 2,6-Diacetylpyridine | Benzaldehyde derivatives | Malononitrile | Terpyridines | High | researchgate.net |
| 2,6-Diacetylpyridine | 10-Methyl-3-formylphenothiazine | N/A (NaOH catalyst) | Condensation Product | Not specified | mdpi.com |
These modern synthetic strategies highlight a shift towards more sustainable and efficient chemical processes in the preparation of complex this compound-based structures. The development of one-pot synthesis has been a significant contribution to this field. unibl.org
Coordination Chemistry of Diacetylpyridine Derived Ligands
Ligand Design Principles and Structural Architectures
The versatility of 2,6-diacetylpyridine (B75352) as a building block stems from the reactivity of its two ketone functionalities. These groups provide ideal sites for condensation reactions, enabling the construction of intricate ligand frameworks with a variety of donor atoms and structural motifs.
Polydentate Ligand Systems: N, O, S Donor Atom Versatility
Ligands derived from 2,6-diacetylpyridine can incorporate a wide range of donor atoms, including nitrogen, oxygen, and sulfur, leading to polydentate systems with varying coordination preferences. ajrconline.orgtandfonline.com The condensation of 2,6-diacetylpyridine with hydrazides, for instance, yields ligands with an N,N,O donor set. mdpi.com Similarly, reactions with thiosemicarbazide (B42300) introduce sulfur atoms into the ligand backbone, creating N,N,S donor environments. tandfonline.comscirp.org
The resulting polydentate ligands can be tailored to be neutral or to carry a charge upon coordination, further expanding their chemical diversity. For example, 2,6-diacetylpyridine bis(hydrazones) can act as neutral, monoanionic, or dianionic ligands depending on the deprotonation of the hydrazone moieties. unibl.orgrsc.org This flexibility allows for the formation of stable complexes with a wide variety of metal ions.
The denticity of these ligands can also be controlled. While many are designed as pentadentate ligands, utilizing the central pyridine (B92270) nitrogen and four additional donor atoms from the condensed side chains, variations can lead to tridentate or even hexadentate systems. tandfonline.comresearchgate.net For instance, the condensation with simple anilines can produce tridentate NNN donor ligands. tandfonline.com
Schiff Base Derivatization for Tailored Coordination
Schiff base condensation is a cornerstone in the design of ligands derived from 2,6-diacetylpyridine. ajrconline.orgtandfonline.comscirp.orgunibl.orguky.eduwikipedia.orgrsc.orgnih.govrsc.orgbhu.ac.inresearchgate.netjetir.orgsciencepublishinggroup.comacs.org This reaction allows for the introduction of a vast array of functional groups, enabling the fine-tuning of the ligand's electronic and steric properties to suit specific metal ions and desired complex geometries. uky.edu
By reacting 2,6-diacetylpyridine with various amines, hydrazines, and hydrazides, a multitude of Schiff base ligands have been synthesized. tandfonline.comunibl.orgrsc.org For example, condensation with substituted anilines yields diiminopyridine (DIP) ligands, which are known for their ability to stabilize metals in a range of oxidation states. wikipedia.org Similarly, reactions with acylhydrazones result in pentadentate ligands that readily form seven-coordinate complexes. uky.edu
Macrocyclic and Supramolecular Ligand Formation
The principles of Schiff base chemistry can be extended to the synthesis of macrocyclic and supramolecular structures. uky.eduresearchgate.netmdpi.com Template reactions, where a metal ion directs the condensation of 2,6-diacetylpyridine with a suitable diamine, are a common strategy for forming macrocyclic complexes. rsc.orgbhu.ac.intandfonline.com The size of the resulting macrocycle can be controlled by the length of the diamine chain. bhu.ac.in For instance, condensation with 1,9-diamino-3,7-diazanonane in the presence of iron(II) yields a sixteen-membered macrocycle. rsc.org
These reactions can lead to either [1+1] or [2+2] macrocycles, depending on factors such as the chain length of the diamine and the size of the template metal ion. bhu.ac.in Beyond simple macrocycles, the self-assembly of these ligands and metal ions can lead to more complex supramolecular architectures, such as one-dimensional polymeric chains. tandfonline.comresearchgate.net These extended structures are often held together by weaker interactions, such as hydrogen bonding and π-π stacking. tandfonline.com
Metal Complex Formation and Structural Elucidation
The diverse ligands derived from 2,6-diacetylpyridine form complexes with a wide array of transition metals, lanthanides, and main group elements. tandfonline.comtandfonline.comscirp.orgunibl.orgrsc.orgresearchgate.netuky.edursc.orgnih.govrsc.orgresearchgate.netjetir.orgsciencepublishinggroup.comacs.orgtandfonline.comtandfonline.commdpi.comsemanticscholar.orgacs.orgiucr.orgmdpi.comtandfonline.com The structural characterization of these complexes, often achieved through single-crystal X-ray diffraction, reveals fascinating coordination geometries and bonding modes.
Geometrical Preferences in Coordination (e.g., Pentagonal Bipyramidal)
A prevalent coordination geometry for seven-coordinate complexes of diacetylpyridine-derived pentadentate ligands is the pentagonal bipyramidal (PBP) geometry. rsc.orguky.eduresearchgate.netmdpi.commdpi.comrsc.org In these complexes, the five donor atoms of the ligand typically occupy the equatorial plane, while two additional ligands, often solvent molecules or anions, occupy the axial positions. uky.edumdpi.com
Numerous examples of PBP complexes have been reported for various metal ions, including tin(IV), manganese(II), and lanthanides. rsc.orguky.edumdpi.com For instance, organotin(IV) complexes with Schiff bases of S-alkyldithiocarbazates adopt a distorted PBP geometry with the N3S2 donor set of the ligand in the equatorial plane. tandfonline.com Similarly, lanthanide complexes with 2,6-diacetylpyridine bis(acylhydrazones) frequently exhibit PBP geometry. mdpi.commdpi.com While PBP is common, other geometries such as square pyramidal and octahedral are also observed, depending on the ligand and the metal ion. scirp.orgnih.gov
Coordination Modes of Deprotonated Ligand Forms
A key feature of many this compound-derived ligands, particularly those based on hydrazones and semicarbazones, is their ability to coordinate to metal ions in their deprotonated forms. unibl.orgrsc.orgrsc.orgresearchgate.net The acidity of the N-H protons on the hydrazone or semicarbazone moieties is enhanced upon coordination, facilitating deprotonation. acs.org
Influence of Metal Ion and Auxiliary Ligands on Complex Geometry
The final geometry of a metal complex derived from this compound is not solely determined by the primary ligand itself but is significantly influenced by the properties of the central metal ion and the nature of any auxiliary ligands present in the coordination sphere.
The choice of metal ion plays a crucial role. Density Functional Theory (DFT) studies on 3d-block metal ions (Mn(II), Fe(III), Fe(II), Co(II), Zn(II), and Ni(II)) with diacetylpyridinebis(semioxamazide) ligands have shown that the stability of different geometries is affected by the specific metal ion and the deprotonation state of the ligand. acs.org For instance, while most of these ions favor a seven-coordinate pentagonal bipyramidal (PBPY-7) geometry, Ni(II) complexes can exhibit a six-coordinate octahedral geometry as a result of a pseudo-Jahn–Teller effect. acs.org
Auxiliary ligands, which are co-ligands in the metal's coordination sphere, are also powerful determinants of the resulting structure. In a series of dysprosium(III) complexes with a 2,6-diacetylpyridine bis(picolinoylhydrazone) ligand, the structural outcome was shown to be dependent on the ancillary anions (Cl⁻, CF₃SO₃⁻, ClO₄⁻, and MeCO₂⁻) and the presence or absence of an external base. Current time information in Bangalore, IN. These factors dictated the nuclearity of the complex (mono-, di-, or tetranuclear) and the coordination geometry around the Dy(III) ion, which was found to be a distorted hexagonal bipyramidal in the mononuclear derivative. Current time information in Bangalore, IN. Similarly, in a Dy(III) complex with a hexaazatetramine macrocycle derived from this compound, the use of acetate (B1210297) as an ancillary ligand resulted in a ten-coordinate bicapped square antiprism geometry, whereas previous work with chloride or nitrate (B79036) ancillary ligands yielded eight-coordinate complexes. rsc.org This highlights that even subtle changes in the auxiliary ligand can prevent the formation of an expected geometry. rsc.org
Furthermore, the conformation of the auxiliary ligand can have a profound effect. In mixed-ligand ruthenium(II) complexes of the type [Ru(bpy)₂L]²⁺ and [Ru(phen)₂L]²⁺, where L is a dihydrazone of 2,6-diacetylpyridine, the dihydrazone ligand binds in a bidentate fashion, leaving one arm free. nih.gov The slightly different conformation of this unbound fragment between the two complexes was found to tune the electronic properties, leading to distinct charge-transfer characteristics. nih.gov
Homo- and Hetero-multinuclear Complex Formation
Ligands derived from 2,6-diacetylpyridine are adept at forming both homo- and hetero-multinuclear complexes. The flexible or rigid nature of these ligands, combined with the directing influence of metal ions, allows for the construction of intricate molecular architectures.
Homomultinuclear complexes are frequently reported. For example, a family of mono-, di-, and tetranuclear dysprosium(III) complexes were synthesized using a single pentadentate this compound-based ligand, where the nuclearity was controlled by the choice of ancillary anions and reaction conditions. Current time information in Bangalore, IN. The ligand demonstrated its versatility by adopting different protonation states and coordination modes (chelating and bridging) to yield Dy(III) compounds of varying nuclearities. Current time information in Bangalore, IN.
The formation of heterometallic complexes is often achieved through template synthesis, where one metal ion directs the formation of a macrocyclic ligand that can then coordinate to a second, different metal ion. The template reaction of 2,6-diacetylpyridine with putrescine in the presence of both lanthanum(III) and zinc(II) ions produced heterodinuclear complexes of a 22-membered macrocyclic ligand. uky.edu Similarly, solvothermal self-assembly of 2,6-diacetylpyridine bis(nicotinoylhydrazone) with various metal salts has led to both homometallic (Cd(II), Zn(II)) and heterometallic (Zn(II)/Cd(II), Mn(II)/Zn(II)) coordination polymers. nih.gov In these structures, the ligand can adopt multiple coordination fashions to bridge metal centers, forming 1D chains or 2D layers. nih.gov
Site selectivity in heterolanthanide complexes has also been achieved. A ditopic ligand was used to create tetranuclear complexes containing two different lanthanide ions, such as Y(III) and La(III) or Dy(III) and La(III). nih.gov The ligand provided two distinct coordination sites with different coordination numbers (8 and 9), allowing the smaller lanthanide ion to selectively occupy the smaller site and the larger ion to occupy the larger site, demonstrating that size selectivity can be rationally designed. nih.gov The flexibility of some this compound-derived macrocycles can also lead to the formation of binuclear complexes through transmetallation, where a large templating ion is replaced by two smaller metal ions. tandfonline.com
Specific Metal Ion Coordination Studies
The rich coordination chemistry of this compound-derived ligands is evident from the vast number of complexes formed with metals from across the periodic table.
Transition Metal Complexes (e.g., Fe, Cu, Ni, Zn, Cd, Pd, Pt, Rh, Ir)
This compound-based ligands, particularly Schiff bases like bis(hydrazones) and bis(thiosemicarbazones), readily form stable complexes with a wide range of d-block transition metals. These complexes exhibit diverse coordination geometries and nuclearities.
Fe, Mn, Co, Ni, Cu, Zn: Heptacoordinate complexes with pentagonal bipyramidal geometry are common for several divalent first-row transition metals, including Fe(II), Mn(II), Co(II), and Zn(II), when using pentadentate N₃O₂ this compound bis(hydrazone) ligands. scielo.brresearchgate.netpsu.edu However, other geometries are also accessible. For example, Ni(II) can form five- and six-coordinate complexes. researchgate.net Template reactions of 2,6-diacetylpyridine dihydrazone have yielded 21-membered macrocyclic complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), all proposed to have octahedral geometry. nih.gov A binuclear double-helical Zn(II) complex and a Mn(II) coordination polymer have also been synthesized, showcasing the architectural versatility afforded by these ligands. psu.edu
Cd: Cadmium(II) has been incorporated into both homometallic and heterometallic coordination polymers with this compound bis(nicotinoylhydrazone). nih.gov These complexes form 1D or 2D structures capable of accommodating guest solvent molecules. nih.gov
Platinum Group Metals (Pd, Pt, Rh, Ir): Schiff bases such as 2,6-diacetylpyridine bis(thiosemicarbazone) have been used to synthesize complexes of platinum group metals. Pd(II) and Pt(II) form four-coordinate, square planar complexes of the type [M(L)]Cl₂, while Rh(III) and Ir(III) form six-coordinate, octahedral complexes with the formula [M'(L)Cl]Cl₂. acs.org In these complexes, the ligand coordinates through the pyridine nitrogen, the two azomethine nitrogens, and the two thione sulfur atoms. acs.org
The following table summarizes representative transition metal complexes with this compound-derived ligands.
| Metal Ion | Ligand Type | Formula | Coordination Geometry | Reference(s) |
| Fe(II) | Bis(hydrazone) | [Fe(H₂L)(NCS)₂] | Pentagonal Bipyramidal | scielo.br |
| Cu(II) | Dihydrazone Macrocycle | [CuL(NO₃)₂] | Octahedral (suggested) | nih.gov |
| Ni(II) | Bis(anil) | [Ni(dapa)Cl₂] | Five-coordinate | researchgate.net |
| Zn(II) | Bis(anthraniloyl hydrazone) | [Zn(dap(A)₂)]₂ | Square Pyramidal (in double helix) | psu.edu |
| Cd(II) | Bis(nicotinoylhydrazone) | [CdL]n | Heptacoordinate (in 1D polymer) | nih.gov |
| Pd(II) | Bis(thiosemicarbazone) | [Pd(L)]Cl₂ | Square Planar | acs.org |
| Pt(II) | Bis(thiosemicarbazone) | [Pt(L)]Cl₂ | Square Planar | acs.org |
| Rh(III) | Bis(thiosemicarbazone) | [Rh(L)Cl]Cl₂ | Octahedral | acs.org |
| Ir(III) | Bis(thiosemicarbazone) | [Ir(L)Cl]Cl₂ | Octahedral | acs.org |
| Mn(II) | Bis(isonicotinoyl hydrazone) | [Mn₃(dap(In)₂)₃(H₂O)₂]n | Heptacoordinate (in polymer) | psu.edu |
| Co(II) | Bis(monoxime)di-iminobenzene | [Co(L)]X₂ | Octahedral | researchgate.net |
Note: 'L' and its derivatives in the table represent the specific this compound-based ligand used in the cited study.
Lanthanide Complexes
The large ionic radii and flexible coordination numbers of lanthanide ions make them excellent candidates for forming high-coordinate complexes with polydentate this compound-derived ligands. These ligands, particularly those with N₃O₂ donor sets, can effectively encapsulate lanthanide ions.
A series of air-stable, mononuclear, octacoordinate Ln(III) complexes (where Ln = Y, Gd, Tb, Dy, Ho, Er) have been synthesized using 2,6-diacetylpyridine bis-benzoylhydrazone as the primary pentadentate ligand and triphenylphosphine (B44618) oxide (TPPO) as an ancillary ligand. henu.edu.cn The coordination geometry of these complexes is influenced by the number and type of ancillary ligands. henu.edu.cn
Dysprosium(III) has been a particular focus of study. A range of Dy(III) complexes with nuclearities from one to four have been synthesized with a 2,6-diacetylpyridine bis(picolinoylhydrazone) ligand. Current time information in Bangalore, IN. In the mononuclear complex, [DyCl₂(LH₂)(MeOH)]⁺, the Dy(III) ion is eight-coordinate with a distorted hexagonal bipyramidal geometry. Current time information in Bangalore, IN. In another study, a deca-coordinate Dy(III) complex was formed with a macrocyclic hexaazatetramine ligand when acetate was used as the bidentate chelating ancillary ligand. rsc.org The reaction of 2,6-diacetylpyridine bis-salicyl hydrazone with Dy(III) chloride under thermal conditions led to the formation of a 1D ladder-type coordination polymer. rsc.org Studies on mononuclear Dy(III) complexes with 2,6-diacetylpyridine bis(isonicotinoylhydrazone) revealed a ten-coordinate, distorted bicapped square antiprismatic geometry where the central Dy(III) ion is chelated by two interlocked pentadentate ligands. researchgate.net
| Lanthanide Ion | Ligand Type | Formula | Coordination Number / Geometry | Reference(s) |
| Dy(III) | Bis(picolinoylhydrazone) | [DyCl₂(LH₂)(MeOH)]Cl | 8 / Distorted Hexagonal Bipyramidal | Current time information in Bangalore, IN. |
| Dy(III) | Hexaazatetramine Macrocycle | [DyL(OAc)₂]OAc | 10 / Bicapped Square Antiprism | rsc.org |
| Dy(III) | Bis(isonicotinoylhydrazone) | {[Dy(HL)(L)]·solv} | 10 / Distorted Bicapped Square Antiprism | researchgate.net |
| Tb(III) | Bis(benzoylhydrazone) | [(L)Tb(TPPO)₃]OTf | 8 | henu.edu.cn |
| Gd(III) | Bis(benzoylhydrazone) | [(L)Gd(TPPO)₃]OTf | 8 | henu.edu.cn |
| Ho(III) | Bis(benzoylhydrazone) | [(L)Ho(TPPO)₃]OTf | 8 | henu.edu.cn |
| Er(III) | Bis(benzoylhydrazone) | [(L)Er(TPPO)₃]OTf | 8 | henu.edu.cn |
| Y(III), La(III) | Terpyridine N-oxide | Y₂La₂(tta)₁₂(pyterpyNO)₂ | 8 and 9 | nih.gov |
Note: 'L', 'TPPO', and 'tta' in the table represent the specific ligands used in the cited study.
Main Group and Organometallic Complexes (e.g., Organotin(IV), Bismuth(III), Lead(II))
The coordinating ability of this compound derivatives extends to main group metals and organometallic species, leading to complexes with unique structural features.
Organotin(IV): A significant number of seven-coordinate organotin(IV) complexes with this compound-derived ligands have been synthesized and structurally characterized. Using pentadentate ligands like 2,6-diacetylpyridine bis(benzoylhydrazone) or bis(thiosemicarbazones), a series of complexes with a pentagonal-bipyramidal (PBPY-7) geometry are formed. uky.eduscielo.brtandfonline.com In these structures, the dianionic form of the pentadentate ligand occupies the five equatorial positions, while two organic groups (e.g., Me, n-Bu, Ph) or a combination of an organic group and a halide/pseudohalide occupy the two axial sites. uky.edutandfonline.com For example, complexes of the type [R₂Sn(L)] and [RSn(L)Cl] have been extensively studied. nih.govuky.edu
Bismuth(III): The large ionic radius of Bi(III) allows for the formation of complexes with high coordination numbers. A nine-coordinated bismuth(III) complex, [Bi(H₂L)(NO₃)₂]NO₃, was synthesized using the pentadentate ligand 2,6-diacetylpyridine bis(⁴N-methylthiosemicarbazone). acs.orgnih.govhenu.edu.cn In this complex, the Bi(III) ion is coordinated by the five donor atoms (N₃S₂) of the thiosemicarbazone ligand and four oxygen atoms from two bidentate nitrate anions. acs.org
Lead(II): The coordination chemistry of lead(II) with this compound derivatives is influenced by the stereochemically active lone pair of electrons on the metal ion. This can result in "hemidirected" geometries, where the coordinating ligands occupy only one hemisphere of the coordination sphere, leaving a gap for the lone pair. tandfonline.combalikesir.edu.tr A lead(II) azide (B81097) complex with 2,6-diacetylpyridinedihydrazone was found to be hemidirected. tandfonline.combalikesir.edu.tr In contrast, a pentacoordinate Pb(II) complex with a pentagonal geometry was synthesized with bis(4-N-methylthiosemicarbazone)-2,6-diacetylpyridine, where the metal is bound exclusively to the five donor atoms of the ligand due to the inert pair effect. rsc.org
| Metal/Organometal | Ligand Type | Formula | Coordination Number / Geometry | Reference(s) |
| Organotin(IV) | Bis(benzoylhydrazone) | [n-Bu₂Sn(L)] | 7 / Pentagonal Bipyramidal | uky.edu |
| Organotin(IV) | Bis(thiosemicarbazone) | [ⁿBu₂Sn(H₂daptsc)]Cl₂ | 7 / Pentagonal Bipyramidal | scielo.br |
| Bismuth(III) | Bis(thiosemicarbazone) | [Bi(H₂L)(NO₃)₂]NO₃ | 9 | acs.orgnih.gov |
| Lead(II) | Dihydrazone | Pb(C₉H₁₃N₁₁) (azide complex) | Hemidirected | tandfonline.combalikesir.edu.tr |
| Lead(II) | Bis(thiosemicarbazone) | [Pb(H₂DAPTsz-Me)] | 5 / Pentagonal | rsc.org |
Note: 'L' and its derivatives in the table represent the specific this compound-based ligand used in the cited study.
Catalytic Applications of Diacetylpyridine Metal Complexes
Role of Diacetylpyridine Ligands in Catalytic Systems
These ligands typically feature a tridentate NNN donor set from the pyridine (B92270) nitrogen and the two imine nitrogens, which can form stable complexes with a variety of transition metals. unibl.org Key features that contribute to their catalytic utility include:
Structural Flexibility : Polydentate hydrazones derived from 2,6-diacetylpyridine (B75352) are flexible ligands with versatile metal coordination properties. unibl.org This flexibility allows the ligand to adopt various conformations, such as the common pentagonal-bipyramidal geometry, depending on the metal ion and reaction conditions. researchgate.net
Conjugated π-System : The presence of a conjugated π-system, which includes the pyridine ring and the imine bonds, is crucial. unibl.org This system can participate in the electronic processes of a catalytic cycle, potentially stabilizing different oxidation states of the metal center.
Tunability : The imine groups of the Schiff base ligand can be readily functionalized by condensing 2,6-diacetylpyridine with different primary amines. This allows for the systematic modification of the steric bulk and electronic properties of the ligand, which in turn fine-tunes the catalytic activity, selectivity, and stability of the corresponding metal complex. uky.eduacs.org For instance, attaching bulky substituents to the imine nitrogen atoms can create a specific pocket around the metal center, influencing substrate approach and selectivity. ethz.ch
The acidity of hydrazone-based ligands adds another layer of versatility, as they can coordinate to a metal in their neutral, partially deprotonated, or fully deprotonated forms, altering the charge and reactivity of the resulting complex. researchgate.net
**4.2. Specific Catalytic Transformations
The tunable nature of this compound-metal complexes has led to their application in diverse catalytic fields, including organic synthesis and bioinorganic chemistry.
Palladium complexes incorporating this compound-based ligands have demonstrated utility in cross-coupling reactions, which are fundamental to modern synthetic chemistry for forming carbon-carbon bonds. researchgate.netwikipedia.org For example, complexes prepared from the reaction of palladium(II) chloride with 2,6-diacetylpyridine have been employed as catalysts in Suzuki and Heck reactions. researchgate.net
The Suzuki-Miyaura cross-coupling is a powerful method for linking aryl groups, though it often faces challenges with heteroaromatic compounds like pyridines. sigmaaldrich.comrsc.org The use of well-designed palladium catalysts is crucial for overcoming these limitations. rsc.org this compound ligands can stabilize the palladium center and facilitate the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination.
Below is a table summarizing representative palladium-catalyzed cross-coupling reactions involving pyridine-based structures, highlighting the importance of the catalytic system.
| Coupling Partners | Catalyst/Precatalyst | Reaction Type | Significance |
| Aryl Halides & Pyridine-2-sulfinates | Palladium complex | Desulfinylative Cross-Coupling | Provides an effective alternative to often unstable and inefficient pyridine-2-boronates for creating linked bi-heterocyclic structures. sigmaaldrich.comrsc.org |
| 2,6-diacetylpyridine & Arylboronic acids | Palladium(II) complexes | Suzuki-Miyaura Coupling | Enables the synthesis of functionalized pyridine derivatives. researchgate.net |
| Aryl Halides & Alkenes | Palladium(II) complexes | Heck Reaction | Facilitates the formation of C(sp²)-C(sp²) bonds involving pyridine scaffolds. researchgate.net |
This table is generated based on data from the text to illustrate the types of reactions catalyzed by related systems.
A significant application of this compound complexes is in the development of synthetic mimics of metalloenzymes, particularly Superoxide (B77818) Dismutase (SOD). SODs are essential antioxidant enzymes that catalyze the dismutation of the harmful superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. researchgate.net
Iron- and manganese-based complexes with ligands derived from 2,6-diacetylpyridine have shown notable SOD-mimetic activity. researchgate.netresearchgate.netacs.org These complexes replicate the function, and sometimes the structure, of the active sites of native Fe-SOD and Mn-SOD enzymes.
A well-studied example is the iron complex with 2,6-diacetylpyridinebis(semioxamazide), which forms a heptacoordinate pentagonal bipyramidal structure that is a functional mimic of iron-dependent superoxide dismutase. researchgate.net Similarly, iron(III) complexes containing pentaaza macrocyclic ligands, synthesized through the condensation of 2,6-diacetylpyridine, are effective catalysts for superoxide disproportionation in aqueous solutions. acs.org
The table below presents the catalytic rate constants for SOD activity of several iron complexes with different pentaaza macrocyclic ligands at pH 7.8. acs.org
| Complex | Catalytic Rate Constant (kcat) (M⁻¹ s⁻¹) |
| Fe(L¹)Cl₂ | 0.81 × 10⁷ |
| Fe(L²)Cl₂ | 1.42 × 10⁷ |
| Fe(L³)Cl₂ | 1.41 × 10⁷ |
| Fe(L⁴)Cl₂ | 0.29 × 10⁷ |
This interactive table is based on data from reference acs.org. L¹, L², L³, and L⁴ represent different pentaaza macrocyclic ligands derived from 2,6-diacetylpyridine.
The SOD-like activity of these mimics is often correlated with their redox potential (Mn(II)/Mn(III) or Fe(II)/Fe(III) couple), with values close to the optimal potential for superoxide dismutation leading to higher catalytic efficiency. researchgate.net
Mechanistic Insights into this compound-Mediated Catalysis
Understanding the reaction mechanism is crucial for the rational design of more efficient catalysts. For this compound-metal complexes, mechanistic studies have provided valuable insights into how the ligand actively participates in and influences the catalytic process.
In the case of SOD mimics, studies on the iron 2,6-diacetylpyridinebis(semioxamazide) complex suggest an inner-sphere mechanism. researchgate.net This implies that the superoxide anion directly coordinates to the iron center before the electron transfer occurs. The structural features of the ligand, which enforce a specific geometry around the metal, are critical for facilitating this interaction and the subsequent catalytic turnover. researchgate.net
In broader catalytic applications involving polypyridine ligands, the concept of metal-ligand cooperativity is often invoked. acs.org The ligand is not merely a passive scaffold but can be redox-active, storing and releasing electrons during the catalytic cycle. acs.orgosti.gov This non-innocent behavior allows the catalytic system to access a wider range of oxidation states and reaction pathways. ethz.ch
For instance, in CO₂ reduction reactions catalyzed by related iron-polypyridine complexes, density functional theory (DFT) calculations have shown that the degree of orbital interaction between the metal and the ligand's π* orbitals is a key factor. osti.govresearchgate.net This interaction dictates the reduction potentials and can determine the binding mode of the substrate (e.g., CO₂), ultimately controlling the reaction pathway and product selectivity. osti.gov While these studies are not on this compound complexes specifically, the principles of metal-ligand orbital interactions are broadly applicable to these systems and highlight the ligand's integral role in the mechanism of catalysis. nih.gov
Diacetylpyridine in Supramolecular Chemistry and Advanced Materials
Self-Assembly Processes and Supramolecular Architectures
Self-assembly is a fundamental process in which individual molecular components spontaneously organize into well-defined, stable structures through non-covalent interactions. dovepress.combnl.gov These interactions, which include hydrogen bonding, hydrophobic forces, electrostatic interactions, and π–π stacking, are the driving forces behind the formation of intricate supramolecular architectures. dovepress.com This bottom-up approach allows for the creation of complex nanomaterials with specialized properties for applications in electronics, photonics, and medicine. kinampark.com
Diacetylpyridine-derived ligands, particularly Schiff bases like this compound bis(hydrazones), are excellent candidates for self-assembly due to their structural flexibility and multiple coordination sites. unibl.org The condensation reaction of 2,6-diacetylpyridine (B75352) with various hydrazides yields heptadentate ligands capable of coordinating with metal ions in different fashions, leading to a variety of supramolecular structures. nih.govresearchgate.net The resulting complexes can be influenced by factors such as the choice of metal ion, solvent, and reaction conditions, allowing for fine-tuning of the final architecture. nih.gov
The self-assembly process often proceeds through a stepwise pathway, involving the formation of kinetically favored, metastable intermediates before reaching the most thermodynamically stable structure. kinampark.com This dynamic nature allows for the potential to trap and study these intermediate structures, providing valuable insights into the assembly mechanism.
Dynamic covalent chemistry (DCC) utilizes reversible covalent bonds to form adaptable and responsive polymeric materials. nih.govmdpi.com Unlike traditional covalent bonds, these dynamic bonds can break and reform, allowing the polymer network to rearrange in response to external stimuli such as temperature, pH, or light. mdpi.comnsf.gov This property enables the development of materials with unique functionalities, including self-healing, reprocessability, and shape-memory effects. researchgate.net
Hydrazone and imine bonds, which are readily formed from the condensation of this compound with hydrazines and amines respectively, are prime examples of dynamic covalent bonds. nih.govresearchgate.net The reversible nature of the C=N bond in hydrazones and imines allows for the synthesis of dynamic covalent polymers (DCPs). mdpi.comresearchgate.net In these systems, this compound derivatives can act as multifunctional monomers that polymerize through the formation of these reversible linkages.
For instance, the polymerization of this compound-derived dioximes can lead to the formation of dynamic covalent networks. sciengine.combohrium.com These networks possess dynamic covalent oxime-urethane bonds that can undergo exchange reactions, imparting self-healing properties to the polymer. sciengine.com The process can be controlled to produce materials with robust mechanical properties that are also recyclable. rsc.org The equilibrium of the bond formation and cleavage can be tuned, making these polymers responsive to specific environmental cues. mdpi.com
The self-assembly of this compound-based molecules can lead to the formation of a wide array of nanostructures and networks with tunable properties. ucmerced.edu The morphology of these assemblies is highly dependent on the molecular design of the this compound derivative and the conditions of the assembly process. researchgate.net
A notable example involves the use of bis(imino)pyridine (BIP) ligands, derived from 2,6-diacetylpyridine, to guide the self-assembly of quantum dots into three-dimensional, multi-layered shells. ucmerced.edu In this system, the assembly is driven by the guest-host interactions between the BIP ligands and a liquid crystal, with the phase transition of the liquid crystal directing the formation of the shells. ucmerced.edu The size of these shells, ranging from 200 nm to 2 μm, can be systematically controlled by modifying the functional groups on the BIP ligand. ucmerced.edu
| Ligand | Average Shell Diameter (nm) |
| Dimethyl BIP | 200 |
| Unsubstituted BIP | 400 |
| Diisopropyl BIP | 900 |
| Table 1: This table demonstrates the tunability of self-assembled shell diameters based on the chemical structure of the bis(imino)pyridine (BIP) ligand used in the assembly process with quantum dots and a liquid crystal host. The data is sourced from a study on the effect of BIP ligands on the nano-assembly of semiconducting quantum dots. ucmerced.edu |
This level of control over the size and structure of self-assembled nanomaterials is crucial for their application in areas such as targeted drug delivery and the creation of advanced optical materials. dovepress.com
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers are extended structures formed by the coordination of metal ions with organic ligands. nih.gov Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers that typically exhibit porosity. rsc.org this compound-based ligands, particularly the Schiff bases derived from them, are widely used in the synthesis of coordination polymers and MOFs due to their ability to form stable complexes with a variety of metal ions. nih.govresearchgate.net
The solvothermal self-assembly of the heptadentate 2,6-diacetylpyridine bis(nicotinoylhydrazone) Schiff base ligand with metal salts such as Zn(II) and Cd(II) has been shown to produce both one-dimensional (1D) chains and two-dimensional (2D) coordination polymers. nih.gov The dimensionality and structure of the resulting polymer can be influenced by the choice of metal ion and the presence of solvent molecules, which can be accommodated within the polymer's structure. nih.gov
| Compound | Formula | Dimensionality |
| 1 | [CdL]n | 1D |
| 2 | {[CdL]∙0.5dmf∙H₂O}n | 2D |
| 3 | {[ZnL]∙0.5dmf∙1.5H₂O}n | 2D |
| 4 | {[Zn₀.₇₅Cd₁.₂₅L₂]∙dmf∙0.5H₂O}n | 2D |
| 5 | {[MnZnL₂]∙dmf∙3H₂O}n | 2D |
| Table 2: This table summarizes the dimensionality of various homo- and heterometallic coordination polymers synthesized from a 2,6-diacetylpyridine bis(nicotinoylhydrazone) Schiff base ligand (H₂L). The table highlights how different metal ions and solvent inclusion affect the final structure. The data is based on solvothermal synthesis and characterization by single-crystal X-ray diffraction. nih.gov |
These materials are of interest not only for their fascinating architectures but also for their potential applications in areas such as catalysis, magnetism, and gas storage. researchgate.net
The development of water-soluble coordination polymers is of significant interest for biological and environmental applications. However, many coordination polymers, including those derived from 2,6-diacetylpyridine bis(nicotinoylhydrazone), are characterized by their insolubility in water and common organic solvents. nih.gov
While direct examples of water-soluble coordination polymers based on this compound are not extensively reported, research on related pyridine-based ligands provides a pathway for their design. For instance, water-soluble coordination polymers have been successfully constructed using ligands based on pyridine-2,6-dicarboxylate (B1240393) groups connected by flexible oligoethylene oxide spacers. researchgate.net These polymers exist in a dynamic equilibrium in aqueous solution, where the polymer chains can break and recombine. researchgate.net The principles learned from these systems, such as the incorporation of hydrophilic spacers and the use of appropriate metal ions, could be applied to create water-soluble variants of this compound-based polymers.
In coordination polymers based on pyridine (B92270) derivatives, the length of the spacer in bifunctional ligands has been shown to be a key factor in whether the system forms linear chains or cyclic structures. researchgate.net Shorter spacers may favor the formation of small, cyclic species, especially at low concentrations, while longer, more flexible spacers can promote the formation of extended polymer chains. researchgate.net This balance between ring and chain formation directly impacts the solution properties of the polymer, such as its viscosity. researchgate.net
Rheology is the study of the flow and deformation of matter, and it is a critical tool for characterizing the properties of polymeric networks. researchgate.net Rheological measurements, such as viscosity, can provide valuable information about the structure and dynamics of a polymer in solution or in the melt state. ijareeie.commdpi.com
Development of Smart Materials with Tailored Properties
The integration of this compound-derived ligands into polymeric and crystalline structures has paved the way for the development of a diverse range of "smart" materials. These materials are engineered to exhibit dynamic and reversible changes in their physicochemical properties in response to external stimuli. The inherent coordination versatility and structural features of this compound-based compounds make them exceptional building blocks for creating materials with precisely tailored functionalities. These stimuli-responsive systems hold significant promise for a variety of advanced applications, from sensing and drug delivery to self-healing and photo-responsive technologies.
Recent research has focused on harnessing the unique properties of this compound derivatives to fabricate sophisticated materials that can sense, actuate, and adapt to their environment. By modifying the ligand structure and selecting appropriate metal ions, researchers can fine-tune the material's response to specific triggers, such as light, temperature, pH, and the presence of certain chemical species. This level of control opens up new avenues for designing next-generation materials with on-demand functionalities.
Stimuli-Responsive Polymers and Gels
The incorporation of this compound-based units into polymer chains has led to the creation of stimuli-responsive polymers and hydrogels with remarkable properties. These materials can undergo significant changes in their structure and function when subjected to external triggers, making them ideal for a range of applications, including drug delivery, tissue engineering, and soft robotics. researchgate.netrsc.orgnih.gov
One notable area of research is the development of photo-responsive hydrogels. nih.govjkslms.or.kr These materials can change their shape, size, or mechanical properties in response to light, offering precise spatiotemporal control. washu.educa.gov For instance, hydrogels containing this compound-derived metal complexes can exhibit photo-induced swelling or shrinking, which can be harnessed for controlled drug release or the development of light-activated actuators. nih.govjkslms.or.kr The mechanism often involves the photo-isomerization of the ligand or a change in the coordination environment of the metal center upon light irradiation.
Furthermore, this compound derivatives have been employed to create self-healing polymers. researchgate.net In one study, a polyurethane elastomer was functionalized with 2,6-diacetylpyridine dioxime. The introduction of Cu²⁺ ions led to the formation of dynamic coordination bonds, which, in conjunction with other reversible interactions, endowed the material with excellent room-temperature self-healing capabilities. researchgate.net This approach highlights the potential of using this compound-based metal complexes to create robust and healable materials.
Photo-Responsive Materials
The development of photo-responsive materials, which can alter their properties upon exposure to light, is a rapidly growing field of research. upv.es this compound and its derivatives have emerged as key components in the design of such materials due to their unique photophysical and photochemical properties. researchgate.netupv.es These materials are finding applications in areas like optical data storage, molecular switches, and light-controlled chemical reactions.
The photo-responsiveness of this compound-based materials often stems from the ability of the ligand or its metal complex to undergo a reversible transformation upon light irradiation. This can involve a change in the molecule's shape (photo-isomerization), the breaking of a chemical bond (photo-cleavage), or a change in the electronic properties of the material. These molecular-level changes can translate into macroscopic changes in the material's color, fluorescence, or mechanical properties. upv.es
For example, researchers have developed polyurethane elastomers incorporating 2,6-diacetylpyridine dioxime and copper ions that exhibit photo-responsive behavior. researchgate.net These materials not only possess self-healing properties but can also respond to light, making them dual-responsive smart materials. The ability to control the properties of these materials with light opens up possibilities for creating sophisticated devices and coatings with on-demand functionalities.
Chemosensors and Molecular Recognition
The ability of this compound-based ligands to form stable and selective complexes with metal ions has been extensively exploited in the development of chemosensors. mdpi.comnih.gov These sensors are designed to detect the presence of specific ions or molecules by producing a measurable signal, such as a change in color or fluorescence. mdpi.com The selectivity of these sensors is often determined by the specific design of the ligand, which can be tailored to bind preferentially with a particular target analyte. mdpi.com
Schiff base ligands derived from 2,6-diacetylpyridine are particularly well-suited for this purpose. wu.ac.thwikipedia.org They possess multiple donor atoms that can coordinate with a metal ion, and the resulting complex often exhibits distinct photophysical properties. When the sensor binds to a target ion, the coordination environment of the metal center is altered, leading to a change in the complex's absorption or emission spectrum. This change can be easily detected, providing a simple and sensitive method for ion detection. nih.gov
Recent research has focused on developing fluorescent chemosensors based on this compound derivatives for the detection of various metal ions, including Cu²⁺, Fe²⁺, and Co²⁺. mdpi.com These sensors can exhibit high sensitivity and selectivity, with some capable of detecting metal ions at micromolar or even lower concentrations. mdpi.com The development of such sensors is crucial for a wide range of applications, from environmental monitoring to medical diagnostics.
Interactive Data Table: this compound-Based Chemosensors for Metal Ion Detection
| Sensor | Target Ion | Detection Method | Detection Limit | Reference |
| HDHT | Cu²⁺ | Colorimetric | 6.4 × 10⁻² μM | mdpi.com |
| HDHT-Cu²⁺ | S²⁻ | Colorimetric | 1.2 × 10⁻¹ μM | mdpi.com |
| Terpyridine-based hydrogel | Fe²⁺, Fe³⁺, Co²⁺ | Fluorometric | Not specified | mdpi.com |
| Thiourea-based chemosensor | Hg²⁺ | Fluorometric | 0.84 μM | mdpi.com |
| Naphthyl thiourea-based chemosensor | Ag⁺ | Fluorometric | 3.82 μM | mdpi.com |
Computational Chemistry and Theoretical Investigations of Diacetylpyridine Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational research on diacetylpyridine-based systems due to its favorable balance of accuracy and computational cost. annauniv.edu It is widely used to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics, providing a theoretical framework that complements and guides experimental work. annauniv.eduscm.com
DFT calculations are instrumental in determining the most stable three-dimensional structures (geometries) of this compound and its derivatives. Geometry optimization procedures calculate the forces on each atom and adjust their positions until a minimum energy structure is found. scispace.com These optimized geometries provide data on bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental results from X-ray crystallography. researchgate.net
For flexible molecules like the hydrazone derivatives of 2,6-diacetylpyridine (B75352), conformational analysis is crucial. uni-muenchen.de By calculating the potential energy surface as a function of rotatable bonds, researchers can identify different low-energy conformers. researchgate.net For instance, studies on 2,6-diacetylpyridine-bis(trimethylammoniumacetohydrazone) involved quantum-chemical calculations to understand its conformational behavior in both vacuum and methanol (B129727) solution, revealing the preferred spatial arrangements of the molecule. researchgate.nettandfonline.com
Table 1: Selected Optimized Geometrical Parameters for this compound Derivatives from DFT Calculations
| Parameter | System | Calculated Value | Reference |
|---|---|---|---|
| Bond Length (Fe-Npyridine (B92270)) | [Fe(HL)(N3)2]* | 2.11 Å (approx.) | researchgate.net |
| Bond Length (Fe-Nazide (B81097)) | [Fe(HL)(N3)2]* | 2.03 Å (approx.) | researchgate.net |
| Adsorption Distance (Fe-N) | 2-pyridylaldoxime+ on Fe(110) | 2.087 Å | mdpi.com |
| Adsorption Distance (O-Fe) | 3-pyridylaldoxime on Fe(110) | 2.022 Å | mdpi.com |
*Where HL is the monoanion of 2,6-diacetylpyridine bis(S-methylisothiosemicarbazone).
DFT is extensively used to investigate the electronic properties of this compound systems. This includes analyzing the distribution of electron density, the nature of chemical bonds, and the characteristics of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. researchgate.net
Natural Bond Orbital (NBO) analysis is another powerful technique used in conjunction with DFT to study charge transfer interactions and electron delocalization within the molecule. scirp.org For metal complexes of this compound derivatives, DFT and NBO analyses have revealed significant charge transfer from the ligand's donor atoms (like sulfur or nitrogen) to the central metal ion. scirp.org In studies of pyridine oximes on an iron surface, Projected Density of States (PDOS) analysis confirmed the chemical adsorption of the molecules onto the surface. mdpi.com
Table 2: Calculated Electronic Properties of this compound-Related Systems
| System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method | Reference |
|---|---|---|---|---|---|
| 3-pyridylaldoxime | - | - | 1.706 | DFT | mdpi.com |
| 2-pyridylaldoxime | - | - | 3.431 | DFT | mdpi.com |
| Ni(II) Complex I** | - | - | - | DFT/B3LYP | researchgate.net |
| Ni(II) Complex II*** | - | - | - | DFT/B3LYP | researchgate.net |
**From (2-((E)-(9-ethyl-9H-carbazol-7-ylimino)methyl)phenol) ligand. ***From (1-((E)-(9-ethyl-9H-carbazol-7-ylimino)methyl)naphthalen-2-ol) ligand.
This compound derivatives, particularly those with Schiff base linkages, can exist as different isomers (e.g., E/Z isomers). DFT calculations are highly effective for determining the total energy of these isomers, allowing for the prediction of their relative stabilities. researchgate.nettandfonline.com For example, theoretical calculations on 2,6-diacetylpyridine-bis(trimethylammoniumacetohydrazone) were performed to explain its E/Z isomerism. researchgate.nettandfonline.com In another study, DFT calculations were used to predict the geometries and relative stabilities of linkage isomers of a Cd(II) complex, correctly identifying the most stable coordination mode. tandfonline.com This predictive capability is vital for understanding which isomeric forms are likely to be present in solution or in the solid state.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Interpretations
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and simulating electronic absorption spectra (like UV-Vis). rsc.orgchemrxiv.org TD-DFT calculations can predict the wavelengths and intensities of electronic transitions, which can then be compared to experimental spectra. researchgate.netresearchgate.net This comparison helps in assigning the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) or intra-ligand (ILCT) transitions. researchgate.netscirp.org
For instance, TD-DFT calculations on an iron complex of 2,6-diacetylpyridinebis(semioxamazide) successfully reproduced the experimental absorption spectrum and identified low-energy transitions as MLCT bands. researchgate.net Similarly, the electronic spectra of vanadium and other metal complexes with this compound hydrazones have been interpreted with the aid of TD-DFT, providing a deeper understanding of their electronic structures. scirp.orgresearchgate.net
Table 3: Comparison of Experimental and TD-DFT Calculated Absorption Maxima (λmax)
| Compound/Complex | Experimental λmax (nm) | Calculated λmax (nm) | Transition Assignment | Reference |
|---|---|---|---|---|
| Cu(II)-2,6-DAPBPTSC* Complex | 370 | - | - | researchgate.net |
| Ni(II) Complex I** | 381 | - | LEB*** | researchgate.net |
| Ni(II) Complex II**** | 431 | - | LEB*** | researchgate.net |
| Tris(benzene-1,2-dithiolate)V(III) | 522 | - | LMCT | scirp.org |
*2,6-diacetylpyridine bis-4-phenyl-3-thiosemicarbazone **From (2-((E)-(9-ethyl-9H-carbazol-7-ylimino)methyl)phenol) ligand. ***Lowest-Lying Absorption Band ****From (1-((E)-(9-ethyl-9H-carbazol-7-ylimino)methyl)naphthalen-2-ol) ligand.
Advanced Quantum Chemical Calculations (e.g., Ab Initio, Crystal Field Calculations)
Beyond DFT, more computationally intensive ab initio methods are sometimes employed for higher accuracy or to validate DFT results. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods, derive their results from first principles without relying on empirical parameters. researchgate.netnih.gov These calculations have been used to support experimental findings regarding processes in this compound bis(thiosemicarbazone) systems. researchgate.net For certain transition metal complexes, rigorous ab initio calculations are essential for accurately modeling magnetic properties and determining parameters like zero-field splitting. researchgate.net
In the study of lanthanide complexes, such as those involving erbium(III) and this compound-based Schiff base ligands, a combination of experimental magnetic measurements and theoretical analysis is often required. nih.gov For these systems, theoretical models based on both ab initio calculations and crystal field (CF) theory are used. nih.gov Crystal field calculations provide a model to understand how the electrostatic field of the coordinating ligands (the "crystal field") splits the d- or f-orbital energies of the central metal ion, which is fundamental to explaining their magnetic and spectroscopic properties. nih.govscirp.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA, to form a stable complex. openaccessjournals.comnih.gov This method is crucial in medicinal chemistry for screening virtual libraries of compounds and identifying potential drug candidates. mdpi.com The simulation involves placing the ligand in the binding site of the target and using a scoring function to estimate the binding affinity, often reported as a binding energy. openaccessjournals.com
This compound derivatives have been the subject of molecular docking studies to explore their potential as therapeutic agents. For example, hydrazone derivatives of this compound were docked into the active sites of several protein receptors (4ME7, 4K3V, 3T88, and 4WJ3) to investigate their binding modes and predict their antibacterial activity. researchgate.net The results of these simulations provide valuable insights into the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex, guiding the design of more potent inhibitors. frontiersin.org
Table 4: Molecular Docking Results for a this compound Hydrazone Ligand
| Target Protein Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|
| 4ME7 | Data not specified | Data not specified | researchgate.net |
| 4K3V | Data not specified | Data not specified | researchgate.net |
| 3T88 | Data not specified | Data not specified | researchgate.net |
| 4WJ3 | Data not specified | Data not specified | researchgate.net |
Note: Specific binding energy values were not available in the provided source, but the study confirmed docking was performed against these targets.
Photophysical Properties and Optoelectronic Applications of Diacetylpyridine Compounds
Luminescence Phenomena
The luminescence of diacetylpyridine and its derivatives is a subject of detailed study, focusing on how molecular structure and interactions influence light emission.
Fluorescence and Phosphorescence Emission Characteristics
The parent compound, 2,6-diacetylpyridine (B75352) (DAP), primarily demonstrates phosphorescence. oup.comoup.com Investigations comparing DAP with acetophenone (B1666503) (ACP) show that the emitting state for DAP is the lowest triplet state, which is nπ* in nature. oup.comoup.com The carbonyl group acts as the chromophore in this transition. oup.comoup.com While acetophenone exhibits weak ππ* fluorescence in an ethanol (B145695) glass matrix at 77 K, DAP does not show any detectable fluorescence under similar conditions. oup.comoup.com The phosphorescence of DAP in the presence of ethanol is characterized by a single exponential decay, which points to emission from a single, specific excited electronic state. oup.comoup.com
In contrast, derivatives of this compound can exhibit strong fluorescence. A notable example is a pyrene-diacetylpyridine conjugate (DPY), which is characterized by strong emission in both solution (emission wavelength of 530 nm) and solid-state (emission wavelength of 610 nm), a phenomenon attributed to intramolecular charge-transfer. researchgate.net Other derivatives, such as certain oligonaphthyridines, are known to emit in the blue, green, and yellow portions of the spectrum. researchgate.net
Table 1: Luminescence Characteristics of Selected this compound Compounds
| Compound | Emission Type | Emission Wavelength (λem) | Medium | Reference |
|---|---|---|---|---|
| 2,6-diacetylpyridine (DAP) | Phosphorescence | Not specified | Ethanol (77 K) | oup.comoup.com |
| Pyrene-diacetylpyridine (DPY) | Fluorescence | 530 nm | Solution | researchgate.net |
| Pyrene-diacetylpyridine (DPY) | Fluorescence | 610 nm | Solid State | researchgate.net |
Role of N-Heteroatoms and Hydrogen Bonding in Excited States
The presence of the nitrogen heteroatom in the pyridine (B92270) ring of DAP is a critical factor influencing its photophysical properties. oup.comoup.com The introduction of this pyridinic nitrogen atom, when compared to acetophenone, facilitates significant nonradiative transitions from the lowest triplet state. oup.comoup.com This is a primary reason for the absence of fluorescence in DAP. oup.com
Hydrogen bonding also plays a role, although its effect can be nuanced. In the case of DAP interacting with ethanol, the hydrogen-bonding interaction is considered relatively weak. oup.comoup.com Consequently, it has little impact on the rates of intersystem crossing and internal conversion. oup.comoup.com
Influence of Ligand Conjugation and Rigidity on Emission
The extent of conjugation and the structural rigidity of this compound-based molecules significantly affect their emission properties. For a series of n-type conjugated 1,8-naphthyridine (B1210474) oligomers, which incorporate a this compound moiety, an increase in the delocalization of the linker molecule results in larger absorption and emission wavelengths. researchgate.net
Similarly, enhancing the rigidity and conjugation in the molecular structure is a key consideration in the design of luminescent materials. The photophysical properties of certain organotin(IV) complexes derived from 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) were specifically examined because of the increased conjugation and rigidity of the molecules upon complexation. nih.gov
Excited State Dynamics and Nonradiative Transitions
The dynamics of the excited states in this compound compounds are heavily influenced by the pyridinic nitrogen atom. oup.comoup.com Comparative studies between 2,6-diacetylpyridine (DAP) and acetophenone (ACP) reveal that the nitrogen atom in DAP leads to large nonradiative transitions from the lowest ³nπ* state. oup.comoup.com This is attributed to a vibronic interaction between this state and the pyridinic nπ* state. oup.comoup.com This efficient nonradiative pathway is the reason DAP does not exhibit fluorescence, unlike ACP which shows weak fluorescence under certain conditions. oup.comoup.com The phosphorescence decay of DAP in ethanol follows a single exponential profile, indicating that emission occurs from a distinct excited electronic state. oup.comoup.com
Light-Emitting Applications and Optoelectronic Material Development
This compound and its derivatives are valuable precursors for a range of materials with applications in optoelectronics. researchgate.net For instance, a series of n-type conjugated 1,8-naphthyridine oligomers, synthesized from this compound, have been studied for use in organic light-emitting diodes (OLEDs). researchgate.net These compounds are noted for their high fluorescence in both solution and solid-state, coupled with high glass-transition (Tg = 65–105 °C) and decomposition (Td = 380–400 °C) temperatures, which are desirable properties for device stability. researchgate.net
Furthermore, polymers such as polyazomethines and polyketanils, which can be derived from 2,6-diacetylpyridine, are recognized for their potential in electronic and optoelectronic applications, including light-emitting diodes. researchgate.net The high thermal stability and aromatic content of these polymers make them suitable for such uses. researchgate.net The development of smart luminescent materials that respond to external stimuli has also been a focus, with some pyridine derivatives showing multicolor fluorescence upon changes in their environment, such as exposure to acid. nih.gov Bipyridine compounds, which share structural similarities, are also considered potential host materials for OLEDs due to their high triplet energies. nih.gov
Table 2: Properties of Oligonaphthyridine Derivatives for OLEDs
| Property | Value Range | Significance | Reference |
|---|---|---|---|
| Glass Transition Temp. (Tg) | 65-105 °C | High thermal stability for devices | researchgate.net |
| Decomposition Temp. (Td) | 380-400 °C | High thermal stability for devices | researchgate.net |
| Emission | Blue, Green, Yellow | Tunable colors for display applications | researchgate.net |
| Phase | Solution & Solid State | Versatile processing for device fabrication | researchgate.net |
Mechanistic Research on Biological Activities of Diacetylpyridine Derivatives in Vitro Focus
Antimicrobial Action Mechanisms (In Vitro)
The antimicrobial properties of diacetylpyridine derivatives, particularly when complexed with metal ions, have been a subject of significant research. These compounds exhibit activity against a range of pathogenic bacteria and fungi through various in vitro mechanisms.
Bacterial and Fungal Inhibition Pathways (In Vitro)
The antimicrobial action of this compound derivatives often involves the inhibition of essential microbial enzymes. For instance, certain 4-pyridone derivatives have been identified as inhibitors of the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme crucial for the final, rate-limiting step in bacterial fatty acid synthesis (FAS). nih.gov This inhibition is a promising avenue for selective antibacterial action due to the low sequence homology of bacterial FabI with mammalian enzymes. nih.gov Similarly, some thieno[2,3-d]pyrimidine (B153573) derivatives, which can be conceptually related to substituted pyridine (B92270) structures, have shown the ability to selectively inhibit enzymes in microorganisms like P. aeruginosa and M. tuberculosis, including activity against isoniazid-resistant strains by targeting the enoyl acyl-carrier protein reductase. mdpi.com Another identified target is the tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial protein synthesis. mdpi.com
Metal complexes of this compound derivatives often show enhanced antimicrobial activity compared to the ligands alone, a phenomenon explained by Tweedy's chelation theory. researchgate.net This theory posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the complex's penetration through the lipid layer of the microbial cell membrane. researchgate.netmedcraveonline.com Upon entering the cell, the metal complex can disrupt normal cellular processes. For example, studies on bis(phthalazine-1-hydrazone)-2,6-diacetylpyridine complexes with Ni(II), Co(III), and Cu(II) showed considerable activity against Escherichia coli, Staphylococcus aureus, and Micrococcus lysodeikticus, whereas the ligand itself was largely inactive. capes.gov.br Similarly, copper(II) complexes of 2,6-diacetylpyridine (B75352) bis(benzenesulfonohydrazide) Schiff bases demonstrated enhanced antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to the Schiff bases alone. researchgate.net
The antifungal activity of these derivatives has also been noted. Silver(I) complexes of 2,6-diacetylpyridine-bis(benzoylhydrazones) showed increased activity against various yeast and filamentous fungi compared to the uncomplexed hydrazones. researchgate.net In some cases, the activity of these silver complexes was comparable or superior to the standard antifungal drug nystatin (B1677061) against filamentous fungi. researchgate.net Bismuth(III) complexes have also demonstrated antifungal properties, with activity against Candida albicans being influenced by substituents on the ligand structure. mdpi.com
| Compound/Complex | Microorganism | MIC (μM) | Reference |
|---|---|---|---|
| Bismuth complex 1 (2,6-diacetylpyridine bis(benzenesulfonohydrazide)) | Bacillus cereus | 10.66 | researchgate.net |
| Bismuth complex 1 (2,6-diacetylpyridine bis(benzenesulfonohydrazide)) | Salmonella typhimurium | 10.66 | researchgate.net |
| Bismuth(III) complex 5 (with 2,6-diacetylpyridine bis(p-chlorobenzoylhydrazone)) | Candida albicans | 44 | mdpi.com |
| Cyclic peptide RG5-1 (2,5-Piperazinedione, 3,6-bis(2-methylpropyl)) | Various Bacteria | 4-15 µg/mL | nih.gov |
Membrane Disruption and Permeability Enhancement (In Vitro)
A key mechanism for the antimicrobial action of this compound derivatives, especially metal complexes, is the disruption of the microbial cell membrane. The increased lipophilicity of metal complexes upon chelation enhances their ability to permeate the cell membrane. medcraveonline.com This increased permeability can lead to irreversible damage to the membrane integrity. mdpi.com
Studies using electron microscopy have shown that cobalt(III) complexes with diamine chelate ligands, including those derived from this compound, can cause significant cell membrane permeability, deformation, and altered cell morphology in bacteria. mdpi.com The generation of reactive oxygen species (ROS) by metal complexes can also lead to the disruption of the cellular membrane, as observed with certain hydrazide-hydrazone metal complexes. frontiersin.org This disruption can cause leakage of vital intracellular components, ultimately leading to cell death. tandfonline.com
Interference with Intracellular Processes (In Vitro)
Once inside the microbial cell, this compound derivatives and their complexes can interfere with a multitude of intracellular processes. A primary mode of action is the generation of reactive oxygen species (ROS). medcraveonline.comfrontiersin.org The production of ROS can induce oxidative stress, leading to widespread damage of cellular components, including proteins, lipids, and DNA, culminating in microbial death. medcraveonline.com This mechanism is thought to be particularly effective for metal complexes, such as those of iron, which can participate in redox cycling to produce ROS. mdpi.com
In addition to inducing oxidative stress, these compounds can inhibit essential enzymes. Complexes with N and O donor systems, common in this compound derivatives, may inhibit enzyme production, particularly affecting enzymes that require a free hydroxyl group for their activity. mdpi.com Furthermore, the metal ions within the complexes can bind to and deactivate key cellular proteins and enzymes. tandfonline.com The chelation of essential metal ions from the cellular environment by the ligand can also deprive the cell of vital cofactors, leading to the cessation of metabolic activities and cell death. tandfonline.com
Anti-proliferative and Cytotoxic Mechanisms (In Vitro, Cell Line Studies)
This compound derivatives have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines in vitro. Their mechanisms of action are multifaceted, involving direct interaction with crucial biomolecules and the activation of programmed cell death pathways.
Interaction with Biomolecules (e.g., DNA, Proteins)
A well-documented mechanism of action for this compound derivatives and their metal complexes is their ability to interact with DNA. Studies involving palladium(II) and platinum(II) complexes of 2,6-diacetylpyridine dioxime have shown that these compounds can bind to calf-thymus DNA (CT-DNA). acs.org The primary mode of this interaction is believed to be intercalation, where the planar aromatic structures of the ligands insert themselves between the base pairs of the DNA helix. acs.org This intercalative binding is supported by DNA solution viscosity measurements and cyclic voltammetry studies in the presence of CT-DNA. acs.org Such interactions can disrupt DNA replication and transcription, ultimately inhibiting cancer cell proliferation. Some cobalt(II) complexes with 2,6-diacetylpyridine bis(4-hydroxybenzoylhydrazone) have also demonstrated effective DNA binding and cleavage activity, suggesting they act as nucleases. tandfonline.com
Besides DNA, these compounds also show an affinity for proteins. Palladium(II) and platinum(II) complexes have been found to bind to serum albumins, such as human and bovine serum albumin, with high binding constants, indicating a potential mechanism for transport and delivery to target cells. acs.org
Induction of Apoptosis and Cell Death Pathways (In Vitro)
A predominant mechanism for the anticancer activity of this compound derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. frontiersin.orgmdpi.com This process is often triggered by the generation of intracellular reactive oxygen species (ROS). frontiersin.orgnih.govfrontiersin.org The overproduction of ROS creates a state of oxidative stress that cancer cells, which are often more sensitive to such stress than normal cells, cannot overcome. nih.gov This oxidative stress can lead to cellular damage, particularly to the mitochondria. nih.gov
Mitochondrial damage is a key event in the intrinsic pathway of apoptosis. researchgate.netresearchgate.net this compound derivatives have been shown to cause a collapse of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. nih.govresearchgate.net This event initiates a caspase cascade, involving the activation of initiator caspases like procaspase-9 and executioner caspases like procaspase-3. nih.govresearchgate.net Activated caspases then cleave various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis. frontiersin.org
The apoptotic process induced by these compounds is also regulated by the Bcl-2 family of proteins. Studies have shown that this compound derivatives can upregulate pro-apoptotic proteins like Bax and Bad while downregulating anti-apoptotic proteins such as Bcl-2. mdpi.comnih.govfrontiersin.org Furthermore, some derivatives can activate the tumor suppressor protein p53, which can, in turn, activate Bax in response to cellular stress or DNA damage, further promoting apoptosis. nih.govfrontiersin.org
In addition to apoptosis, these compounds can also induce cell cycle arrest, often at the G2/M or G0/G1 phase, preventing cancer cells from dividing and proliferating. frontiersin.orgnih.govresearchgate.net
| Compound/Complex | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound H42 (a pyridine derivative) | SKOV3 (Ovarian Cancer) | 0.87 | frontiersin.org |
| Compound H42 (a pyridine derivative) | A2780 (Ovarian Cancer) | 5.4 | frontiersin.org |
| Thallium(III) Complex C3 (pyridine dicarboxylic acid derivative) | A375 (Melanoma) | 7.23 | nih.gov |
| Thallium(III) Complex C3 (pyridine dicarboxylic acid derivative) | HT29 (Colon Adenocarcinoma) | 193.18 | nih.gov |
| Thallium(III) Complex C1 (pyridine dicarboxylic acid derivative) | A375 (Melanoma) | 81.45 | nih.gov |
| Indium(III) Complex C4 (2,6-diacetylpyridine bis(thiosemicarbazide)) | T-24 (Bladder Cancer) | Higher cytotoxicity than cisplatin | researchgate.net |
| Copper(II) Complex (Cu-8) ((E)-N'-(1-(pyridin-2-yl)ethylidene) nicotinohydrazide) | Various Cancer Cells | 6.5–18.3 | frontiersin.org |
| Lupane Derivative 7 (3-pyridinylidene substituent) | NCI-60 Panel | 0.18–1.53 | mdpi.com |
Enzyme Inhibition Pathways (e.g., Ribonucleotide Reductase)
Mechanistic research into the biological activities of this compound derivatives frequently points toward their ability to inhibit key cellular enzymes. A primary target that has been identified is ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair. frontiersin.org RNR catalyzes the rate-limiting step in the production of deoxyribonucleoside triphosphates (dNTPs), the fundamental building blocks of DNA. frontiersin.orgresearchgate.net The enzyme is a heterodimeric tetramer composed of two subunits: a large R1 protein and a smaller R2 protein. researchgate.net The R2 subunit contains a non-heme iron center and a crucial tyrosyl free radical, both of which are indispensable for the enzyme's catalytic activity. researchgate.net
This compound derivatives, particularly those belonging to the bis(acylhydrazone) and thiosemicarbazone classes, have demonstrated potent RNR inhibitory activity. researchgate.netresearchgate.net The principal mechanism of action involves the chelation of the iron ions within the R2 subunit. researchgate.net These derivatives act as strong iron-binding agents, effectively sequestering the metal ions and thereby destroying the tyrosyl free radical necessary for the reduction of ribonucleotides. researchgate.netacs.org This inactivation of RNR leads to a depletion of the cellular dNTP pool, which in turn arrests DNA replication and inhibits DNA repair, ultimately leading to cytotoxicity in proliferating cells. researchgate.net The anticancer mechanism of these ligands is thus directly linked to their ability to inhibit RNR activity. researchgate.net
The action of these compounds is comparable to other well-established RNR inhibitors, such as Triapine, a thiosemicarbazone that has been evaluated in numerous clinical trials. researchgate.netacs.org Studies have shown that some this compound-derived iron chelators exhibit significant anticancer proliferative activity while demonstrating low cytotoxicity against normal cells. researchgate.net The ability to selectively target the RNR enzyme makes these compounds a subject of ongoing research in the development of novel therapeutics. frontiersin.orgresearchgate.net
Table 1: Overview of Ribonucleotide Reductase (RNR) Inhibition by this compound Derivatives This table summarizes the key aspects of the enzyme inhibition pathway.
| Feature | Description | Reference |
|---|---|---|
| Target Enzyme | Ribonucleotide Reductase (RNR, E.C. 1.17.4.1) | researchgate.net |
| Enzyme Subunit Targeted | The smaller R2 subunit, which contains a non-heme iron center and a tyrosyl free radical. | frontiersin.orgresearchgate.net |
| Mechanism of Inhibition | The this compound derivative acts as a chelating agent, binding to and removing the essential iron ions from the R2 subunit. This disrupts the enzyme's catalytic function. | researchgate.netacs.org |
| Cellular Consequence | Inhibition of RNR depletes the pool of deoxyribonucleoside triphosphates (dNTPs), which halts DNA synthesis and repair, leading to cell cycle arrest and apoptosis. | researchgate.net |
| Active Compound Classes | 2,6-diacetylpyridine bis(acylhydrazones) and related thiosemicarbazones. | researchgate.netresearchgate.net |
Structure-Activity Relationships (SAR) for Biological Efficacy (In Vitro)
The biological efficacy of this compound derivatives is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies aim to identify the chemical features responsible for their activity, guiding the design of more potent and selective compounds. chemrxiv.org For this compound derivatives, SAR analyses have revealed that the coordination capability and the nature of peripheral substituents are critical determinants of their in vitro antiproliferative effects. researchgate.netresearchgate.net
A key structural feature is the pharmacophore responsible for metal ion chelation. The nitrogen atom of the central pyridine ring, along with the imine nitrogen and the oxygen or sulfur atoms of the acylhydrazone or thiosemicarbazone side chains, form a tridentate ligand system. researchgate.netmdpi.com This configuration is crucial for coordinating with metal ions, which is a foundational aspect of their RNR inhibition mechanism. researchgate.net
SAR studies on a series of 2,6-diacetylpyridine bis(benzoylhydrazone) derivatives have provided specific insights:
Peripheral Substituents: The addition of substituents to the terminal phenyl moieties significantly influences cytotoxicity. researchgate.net For instance, certain para-substituents on the phenyl ring were found to reduce the biological activity of their corresponding bismuth(III) complexes. researchgate.net
Hydrophilicity: The introduction of a hydrophilic group, such as a hydroxyl (-OH) group, was observed to cause a significant reduction in activity. researchgate.net
Metal Complexation: The formation of metal complexes often enhances the biological activity of the this compound ligands. The antiproliferative activity of thiosemicarbazone ligands was found to increase upon coordination with a metal center compared to the free ligands. mdpi.com
Aromatic Interactions: The aromatic rings within the derivative structures can engage in interactions with tyrosine residues in the enzyme's active site, further contributing to binding and inhibition. researchgate.net
Table 2: Structure-Activity Relationship (SAR) Findings for this compound Derivatives This interactive table outlines how structural modifications affect the in vitro biological efficacy of this compound derivatives.
| Structural Modification | Effect on In Vitro Efficacy | Example/Observation | Reference |
|---|---|---|---|
| Core Pharmacophore | Essential for activity | The pyridine nitrogen and side-chain donor atoms (N, O, S) are required for metal ion chelation, which is linked to RNR inhibition. | researchgate.net |
| Substituents on Phenyl Rings | Modulates activity | Adding an additional group to the phenyl moiety of bis(benzoylhydrazone) derivatives was found to increase cytotoxicity. | researchgate.net |
| Para-substitution on Phenyl Rings | Can reduce activity | Para-substituents on the phenyl moiety were reported to decrease the activity of bismuth(III) complexes. | researchgate.net |
| Introduction of Hydrophilic Groups | Reduces activity | A hydrophilic -OH group significantly diminished the biological activity. | researchgate.net |
| Metal Complexation | Generally increases activity | The antiproliferative activity of thiosemicarbazone ligands against MCF-7 cells was enhanced after coordination to a metal. | mdpi.com |
| Dimethyl Substitution | Increases activity | A dimethyl-substituted ligand and its complex showed greater activity compared to the non-substituted analogue. | mdpi.com |
Genotoxicity Studies and DNA Damage Assessment (In Vitro)
The assessment of genotoxicity is a critical step in evaluating the potential of any new chemical entity for therapeutic use. www.gov.uk In vitro genotoxicity assays are employed to determine if a compound can induce genetic damage, such as gene mutations or chromosomal aberrations. fao.orgscitovation.com
Studies on certain dihydropyridine (B1217469) derivatives, a related class of compounds, have been conducted to assess their genotoxic potential using bacterial reverse mutation assay systems. nih.gov In one such study, four newly synthesized dihydropyridine derivatives were tested using Escherichia coli WP2uvrA (for point mutations) and Salmonella typhimurium TA1537 (for frameshift mutations). nih.gov The results indicated that none of the tested compounds exhibited significant genotoxic activity at the concentrations evaluated. nih.gov
Interestingly, the same study revealed that while not genotoxic themselves, three of the four compounds showed significant antigenotoxic activity. nih.gov They were able to inhibit the mutagenic effects of known mutagens, namely N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and 9-aminoacridine (B1665356) (9-AA). nih.gov The rate of this protective effect against induced mutagenesis ranged from 27.0% to 65.0%. nih.gov
Conversely, other research has shown that specific metal complexes of this compound derivatives can induce DNA damage. researchgate.net For example, an antimony(III) complex of a 2,6-diacetylpyridine bis(acylhydrazone) derivative was reported to have a strong damaging effect on DNA, causing its fragmentation. researchgate.net This highlights that the potential for DNA interaction is highly dependent on the specific structure of the derivative and the presence of a metal center.
The assessment of DNA damage is often performed using techniques such as the single-cell gel electrophoresis (Comet) assay, which can detect DNA strand breaks in individual cells. excli.deinsa.pt Another common method involves DNA cleavage studies using supercoiled plasmid DNA, where the conversion of the supercoiled form to nicked or linear forms indicates strand scission. researchgate.net
Table 3: Antigenotoxic Activity of Dihydropyridine Derivatives In Vitro This table presents the reported inhibition rates of mutagenesis by dihydropyridine derivatives against known mutagens. Data extracted from a study by Turhan et al. (2012).
| Compound | Positive Mutagen | Inhibition Rate of Mutagenesis | Reference |
|---|---|---|---|
| Compound 1 (1 mM/plate) | 9-aminoacridine (9-AA) | 58.5% | nih.gov |
| Compound 2 (0.5 mM/plate) | N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | 65.0% | nih.gov |
| Compound 2 (2.5 mM/plate) | N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | 27.0% | nih.gov |
| Compound 2 (2 mM/plate) | 9-aminoacridine (9-AA) | 30.6% | nih.gov |
| Compound 3 | MNNG and/or 9-AA | Significant antigenotoxic activity | nih.gov |
| Compound 4 | MNNG and 9-AA | No significant antigenotoxic activity | nih.gov |
Advanced Spectroscopic and Crystallographic Characterization of Diacetylpyridine Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of diamagnetic diacetylpyridine complexes in solution. ¹H and ¹³C NMR provide detailed information about the ligand framework upon coordination.
In ¹H NMR spectra of this compound-based Schiff base complexes, the chemical shifts of the pyridine (B92270) ring protons and the methyl protons of the acetyl groups are indicative of the coordination event. For instance, in a series of organotin(IV) complexes with 2,6-diacetylpyridine (B75352) bis(benzoylhydrazone), the pyridine protons typically appear in the aromatic region, while the methyl protons are observed as sharp singlets. uky.edu The chemical shifts can be influenced by the nature of the metal ion and the other ligands present. For example, in one Sn(IV) complex, the methyl protons of the this compound moiety appear at δ = 2.75 ppm. uky.edu
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the ligand. Upon complexation, shifts are observed for the carbons of the pyridine ring, the imine group (C=N), and the carbonyl group (C=O) if present. In a zinc complex containing a this compound dioxime ligand, the carbonyl carbon of the oxime group was observed at 172.3 ppm. researchgate.net For a series of Sn(IV) complexes, the imine carbon (C=N) signals were identified around δ = 145-149 ppm, and the carbonyl carbon (C=O) of the hydrazone moiety appeared near δ = 173 ppm. uky.edu These shifts confirm the coordination of the ligand to the metal center through the respective nitrogen and oxygen atoms.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Complexes
| Compound | Nucleus | Pyridine Protons | Methyl Protons (H-6) | Imine Carbon (C-5) | Carbonyl Carbon (C-9) | Reference |
|---|---|---|---|---|---|---|
| [Me₂Sn(L)] | ¹H | 8.16 (t), 7.81 (d) | 2.75 (s) | - | - | uky.edu |
| ¹³C | 149.14, 141.27, 121.58 | 12.86 | 144.98 | 173.01 | uky.edu | |
| [n-Bu₂Sn(L)] | ¹H | 8.20 (t), 7.85 (d) | 2.75 (s) | - | - | uky.edu |
| ¹³C | 146.82, 142.81, 122.65 | 13.01 | 145.47 | 173.05 | uky.edu | |
| [PhSn(L)Cl] | ¹H | 8.16 (t), 7.83 (d) | 2.83 (s) | - | - | uky.edu |
| ¹³C | 147.16, 143.49, 122.93 | 11.54 | 145.03 | 169.56 | uky.edu |
(L = 2,6-diacetylpyridine bis(benzoylhydrazone))
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the coordination modes of this compound-based ligands. The IR spectra of the free ligands show characteristic bands for the pyridine ring, C=O, and C=N stretching vibrations. Upon complexation, these bands often shift in frequency, providing evidence of coordination.
A key indicator of coordination is the shift in the ν(C=N) stretching frequency of the azomethine group in Schiff base derivatives. This band typically shifts to a lower frequency upon coordination to a metal ion, indicating a decrease in the C=N bond order due to the donation of electron density from the nitrogen to the metal. Similarly, a shift in the ν(C=O) band of hydrazone derivatives to lower wavenumbers suggests coordination through the carbonyl oxygen. uky.edu
Furthermore, the formation of new, weaker bands in the far-IR region (typically below 600 cm⁻¹) is direct evidence of metal-ligand bond formation. These bands are assigned to the metal-nitrogen ν(M-N) and metal-oxygen ν(M-O) stretching vibrations. For example, in a series of transition metal complexes with a Schiff base derived from 2,6-diacetylpyridine and 4,4'-oxydianiline, new bands in the regions of 549-598 cm⁻¹ and 414-440 cm⁻¹ were attributed to ν(M-O) and ν(M-N) vibrations, respectively. researchgate.net These observations confirm that the ligand coordinates to the metal ion as a tridentate agent through the pyridine nitrogen, azomethine nitrogen, and carbonyl oxygen atoms. researchgate.net
Table 2: Key IR Vibrational Frequencies (cm⁻¹) for this compound Schiff Base Complexes
| Complex Type | ν(C=N) | ν(C=O) | ν(M-N) | ν(M-O) | Reference |
|---|---|---|---|---|---|
| Cr(III) Complex | ~1610 | ~1640 | ~440 | ~598 | researchgate.net |
| Mn(II) Complex | ~1615 | ~1635 | ~420 | ~550 | researchgate.net |
| Fe(III) Complex | ~1612 | ~1638 | ~414 | ~549 | researchgate.net |
| Co(II) Complex | ~1618 | ~1642 | ~435 | ~560 | researchgate.net |
| Ni(II) Complex | ~1620 | ~1645 | ~430 | ~575 | researchgate.net |
Electronic Absorption and Magnetic Circular Dichroism (MCD) Spectroscopies
Electronic absorption (UV-Visible) spectroscopy provides information on the electronic transitions within the this compound complexes, which can be used to infer their geometry. The spectra typically show intense bands in the UV region, which are assigned to intra-ligand (π→π* and n→π*) transitions of the aromatic and azomethine groups. researchgate.net
In the visible region, weaker absorption bands may appear for complexes with d-block metals. These bands are generally attributed to ligand-to-metal charge transfer (LMCT) and d-d transitions. The position and intensity of these d-d bands are sensitive to the coordination geometry of the metal ion. For instance, the electronic spectrum of a five-coordinate Cu(II) complex showed a broad, weak band at 670 nm, indicative of a distorted square-pyramidal geometry. researchgate.net An octahedral Ni(II) complex exhibited two absorption bands at 670 and 500 nm. researchgate.net In a series of complexes with a Schiff base derived from 2,6-diacetylpyridine, a Co(II) complex displayed absorption bands at 311 and 428 nm, attributed to n→π* or π→π* and d-d transitions for an octahedral geometry. ijnrd.org
Magnetic Circular Dichroism (MCD) spectroscopy, while less commonly reported for these specific complexes in the available literature, is a powerful technique for probing the electronic structure of paramagnetic species. It can provide detailed information about the nature of electronic transitions that may be difficult to resolve in conventional absorption spectra.
Table 3: Electronic Absorption Maxima (λmax, nm) for this compound Complexes
| Metal Ion | Geometry | d-d Transitions | Charge Transfer / Ligand Transitions | Reference |
|---|---|---|---|---|
| Ni(II) | Octahedral | 670, 500 | - | researchgate.net |
| Cu(II) | Distorted Square-Pyramidal | 670 | - | researchgate.net |
| Co(II) | Octahedral | 428 | 311 | ijnrd.org |
| Cu(II) | Octahedral | 440 | 321 | researchgate.net |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the confirmation of the molecular formula of newly synthesized this compound complexes. It provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the unambiguous determination of the elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the intact complexes in the gas phase. nih.gov For a series of Sn(IV) complexes with 2,6-diacetylpyridine bis(benzoylhydrazone), HRMS-ESI⁺ was used to confirm the calculated molecular weights, with the observed m/z values for species like [M+H]⁺ closely matching the calculated values. uky.edu
X-ray Diffraction Techniques (Single-Crystal and Powder)
X-ray diffraction is the most definitive method for determining the solid-state structure of crystalline this compound complexes.
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. It is valuable for confirming the phase purity of a bulk sample, identifying different crystalline forms (polymorphs), and comparing an experimentally synthesized material to a structure simulated from single-crystal data. researchgate.netresearchgate.net For instance, PXRD can be used to monitor phase transitions upon heating or desolvation. researchgate.net
Table 4: Selected Crystallographic Data for this compound Complexes from Single-Crystal X-ray Diffraction
| Complex | Metal Ion | Coordination Geometry | Crystal System | Space Group | Reference |
|---|---|---|---|---|---|
| [MnL¹Cl₂]·H₂O | Mn(II) | Seven-coordinate | Triclinic | P-1 | rsc.org |
| [{MnL²(NCS)₂}ₓ] | Mn(II) | Six-coordinate | Monoclinic | P2₁/c | rsc.org |
| Gd(L)(NO₃)(S)₂₂ | Gd(III) | Nine-coordinate | Tetragonal | P4₁2₁2 | researchgate.net |
| Dy(L)(NO₃)(S)₂ | Dy(III) | Eight-coordinate | Monoclinic | C2/c | researchgate.net |
| Yb(L)(NO₃)(S)₂ | Yb(III) | Eight-coordinate | Monoclinic | P2₁/n | researchgate.net |
| [Me₂Sn(L)] | Sn(IV) | Pentagonal Bipyramidal | Monoclinic | P2₁/c | uky.edu |
(L¹, L², L represent different this compound-based Schiff base ligands; S = solvent)
Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition behavior of this compound complexes. TGA measures the change in mass of a sample as a function of temperature.
The TGA curves of these complexes often show multi-step decomposition patterns. The initial weight loss at lower temperatures (typically below 150-200°C) corresponds to the removal of lattice or coordinated solvent molecules, such as water or ethanol (B145695). nih.govresearchgate.net Subsequent decomposition steps at higher temperatures represent the breakdown and loss of the organic ligand framework. nih.govbg.ac.rs For example, the thermal behavior of Cu(II), Mn(II), and Ni(II) complexes with 2′,2‴-(2,6-pyridinediyldiethylidyne)dioxamohydrazide showed that thermal degradation occurred mostly in the range of 200-400°C, preceded by the loss of any crystal and coordinated solvent. researchgate.netbg.ac.rs In some cases, the decomposition of the ligand itself can occur in multiple steps. nih.gov The final residue at the end of the analysis is typically the most stable metal oxide.
Diacetylpyridine in Sensor and Probe Development
Design Principles for Chemosensors and Fluorescent Probes
The rational design of chemosensors and fluorescent probes based on diacetylpyridine hinges on several key principles. A typical sensor molecule consists of a recognition unit (receptor) that selectively binds to the target analyte and a signaling unit (fluorophore) that transduces this binding event into a measurable optical signal. mdpi.com this compound and its derivatives, particularly Schiff bases formed by the condensation of its acetyl groups, are frequently employed as the recognition moiety due to their ability to form stable complexes with metal ions. mdpi.comresearchgate.net
The choice of fluorophore is critical and commonly includes scaffolds like rhodamine, coumarin, and naphthalene. nih.gov The linker connecting the receptor to the fluorophore also plays a crucial role in the sensing mechanism. A primary strategy in sensor design is to modulate processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF) upon analyte binding. mdpi.comnih.gov For instance, a sensor can be designed to be initially non-fluorescent or weakly fluorescent due to quenching processes. Upon binding to a metal ion, these quenching pathways are inhibited, leading to a "turn-on" fluorescent response, which is highly desirable for its high signal-to-noise ratio. nih.gov
Selective Detection of Metal Ions and Anions
This compound-based sensors have demonstrated remarkable selectivity for a range of metal ions, including iron (Fe³⁺), cadmium (Cd²⁺), zinc (Zn²⁺), and copper (Cu²⁺), as well as certain anions. nih.govsemanticscholar.orgdntb.gov.uaresearchgate.net This selectivity is often achieved by tailoring the coordination environment of the Schiff base ligand, which can be fine-tuned by modifying the substituents. mdpi.com
For example, a rhodamine-based sensor incorporating 2,6-diacetylpyridine (B75352) was developed for the selective detection of Fe³⁺. nih.gov Similarly, Schiff base ligands derived from 2,6-diacetylpyridine have been successfully employed as chemosensors for the detection of Cd²⁺. researchgate.net The ability to distinguish between similar ions, such as Zn²⁺ and Cd²⁺, has also been achieved through careful ligand design. dntb.gov.ua Furthermore, this compound-based systems have been explored for their potential in anion sensing, where the interaction with anions can trigger a detectable optical response. researchgate.netmdpi.com
Chromogenic and Fluorogenic Responses (e.g., Turn-On/Turn-Off Mechanisms)
The interaction between a this compound-based sensor and its target analyte typically results in a distinct chromogenic (color change) or fluorogenic (fluorescence change) response. mdpi.com These responses are often categorized as "turn-on" or "turn-off" mechanisms.
A "turn-on" response, where fluorescence intensity is significantly enhanced upon analyte binding, is a particularly effective signaling method. nih.gov This is often achieved by suppressing a quenching mechanism present in the free sensor molecule. For instance, the ring-opening of a rhodamine spirolactam upon complexation with a metal ion can lead to a dramatic increase in fluorescence. nih.gov Conversely, a "turn-off" response involves the quenching of fluorescence upon analyte binding. nih.gov
An example of a "turn-on" sensor is a rhodamine-based probe synthesized by linking rhodamine hydrazide with 2,6-diacetylpyridine, which exhibits a 60-fold fluorescence enhancement in the presence of Fe(II) ions. nih.gov Another study reported a turn-on fluorescent sensor for Cd²⁺ based on a rhodamine B derivative of 2,6-diacetylpyridine, which showed a significant fluorescence increase and a visible color change upon binding to Cd²⁺. semanticscholar.org
Binding Constants and Stoichiometry Determination
Understanding the binding characteristics of a sensor is crucial for its practical application. Key parameters include the binding constant (or stability constant), which quantifies the strength of the interaction between the sensor and the analyte, and the stoichiometry, which describes the ratio in which they combine. wikipedia.org
These parameters are typically determined using techniques such as UV-Vis and fluorescence titrations. nih.gov By systematically adding the analyte to a solution of the sensor and monitoring the changes in absorbance or fluorescence, a binding isotherm can be constructed. From this data, the binding constant and stoichiometry can be calculated.
For example, a turn-on fluorescent sensor for Cd²⁺ derived from 2,6-diacetylpyridine was found to form a 1:1 complex with Cd²⁺ with a high binding constant of 2.70 × 10⁷ M⁻¹. semanticscholar.org In another study, a sensor for Fe³⁺ formed a 1:1 complex with a binding constant of 1.54 × 10⁷ M⁻¹. nih.gov The stoichiometry of a Cu²⁺ complex with a 2,6-diacetylpyridine bis-4-phenyl-3-thiosemicarbazone ligand was determined to be 1:2 (Cu²⁺:ligand). researchgate.net
Sensing Mechanisms: Chelation-Enhanced Fluorescence (CHEF), Intramolecular Charge Transfer (ICT)
The optical responses of this compound-based sensors are governed by several photophysical mechanisms, with Chelation-Enhanced Fluorescence (CHEF) and Intramolecular Charge Transfer (ICT) being among the most prominent.
Chelation-Enhanced Fluorescence (CHEF) is a phenomenon where the fluorescence of a molecule is significantly increased upon chelation with a metal ion. wikipedia.org In the free ligand, non-radiative decay processes often quench fluorescence. Upon binding to a metal ion, the molecule becomes more rigid, which can suppress these non-radiative pathways and lead to enhanced fluorescence emission. mdpi.comresearchgate.net Many "turn-on" fluorescent sensors operate via the CHEF mechanism. rsc.org
Intramolecular Charge Transfer (ICT) involves the transfer of an electron from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. ossila.com The efficiency of this process can be modulated by the binding of an analyte. For instance, the coordination of a metal ion can alter the energy levels of the donor or acceptor moieties, leading to a change in the ICT process and a corresponding shift in the fluorescence emission spectrum. researchgate.netnih.gov This can result in a ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes, providing a more reliable and quantitative detection method. mdpi.com
Development of Portable and Rapid Detection Methodologies
A significant goal in sensor development is the creation of portable and rapid detection methods suitable for on-site analysis. This compound-based sensors are well-suited for this purpose due to their potential for high sensitivity and selectivity, as well as their optical signaling mechanisms that can be easily detected.
One approach is the development of test strips, where the sensor molecule is immobilized on a solid support like paper. nih.gov These strips can provide a simple, colorimetric "yes/no" answer or even semi-quantitative results by comparing the color change to a reference chart. This eliminates the need for sophisticated laboratory equipment and allows for rapid screening in the field. For instance, a sensor for Hg²⁺ was successfully applied to paper strips for the colorimetric detection of trace amounts of the ion in water. nih.gov The development of such portable devices is crucial for applications in environmental monitoring, food safety, and point-of-care diagnostics. mdpi.com
Emerging Research Frontiers and Future Perspectives
Advancements in Diacetylpyridine-Based Pharmaceutical Intermediates
2,6-Diacetylpyridine (B75352) serves as a critical building block in the synthesis of pharmaceutical compounds. sgtlifesciences.comgithub.com Its role as a versatile intermediate allows for the development of novel drugs, particularly those targeting neurological and psychiatric disorders. github.com The pharmaceutical intermediates market is seeing significant evolution, with new discoveries and the development of innovative manufacturing processes like continuous flow chemistry. cphi-online.comarborpharmchem.com
A notable trend in the production of 2,6-diacetylpyridine and its derivatives is the increasing focus on green and sustainable chemistry. github.com This industry-wide shift aims to develop more environmentally friendly and efficient synthesis protocols. github.comarborpharmchem.com The versatility of 2,6-diacetylpyridine as a starting material enables the creation of a diverse array of chemical compounds, facilitating the development of new crop protection agents and other specialty chemicals alongside pharmaceuticals. sgtlifesciences.com
Table 1: Applications of 2,6-Diacetylpyridine as a Pharmaceutical Intermediate
| Target Area | Role of 2,6-Diacetylpyridine | Research Focus |
|---|---|---|
| Neurological & Psychiatric Disorders | Precursor for complex pharmaceutical agents. github.com | Synthesis of novel heterocyclic compounds for drug development. github.com |
| Antimicrobial Agents | Starting material for thiosemicarbazone derivatives. sigmaaldrich.com | Development of compounds with potential anti-mycobacterial activity. sigmaaldrich.com |
| General Drug Discovery | Versatile building block in organic synthesis. sgtlifesciences.com | Enabling the synthesis of diverse new drugs and fine chemicals. sgtlifesciences.com |
Integration into Bioinorganic and Medicinal Chemistry Research
The integration of 2,6-diacetylpyridine into bioinorganic and medicinal chemistry is a burgeoning field of research. The compound is a key precursor for synthesizing Schiff base ligands, such as bis(acylhydrazones) and thiosemicarbazones. google.itjocpr.comscirp.org These ligands readily form stable complexes with a variety of transition metal ions, including nickel(II), copper(II), palladium(II), and platinum(II). google.itjocpr.comscirp.org
These metal complexes are of significant interest due to their promising pharmacological properties. scirp.org Research has demonstrated their potential as antimicrobial, antifungal, antiviral, and anticancer agents. google.itjocpr.comscirp.orgresearchgate.net The biological activity of these compounds is often attributed to their ability to chelate metal ions, and this activity can be tuned by modifying the structure of the ligand. jocpr.com For instance, thiosemicarbazone derivatives of 2,6-diacetylpyridine have shown potential as treatments for mycobacterium tuberculosis. sigmaaldrich.com The flexibility of the this compound scaffold allows for the synthesis of a wide range of derivatives, making it a valuable platform for developing new metallodrugs. researchgate.netuky.edu
Table 2: Selected this compound-Based Complexes in Medicinal Chemistry Research
| Ligand Derivative | Metal Ion(s) | Investigated Biological Activity |
|---|---|---|
| 2,6-diacetylpyridine bis(thiosemicarbazone) | Nickel(II), Copper(II) | Antimicrobial, Antifungal. jocpr.com |
| 2,6-diacetylpyridine bis(thiosemicarbazone) | Palladium(II), Platinum(II), Rhodium(III), Iridium(III) | Antibacterial, Antifungal. scirp.org |
| Thiosemicarbazone derivatives | Not specified | Anti-mycobacterial (tuberculosis). sigmaaldrich.com |
| 2,6-diacetylpyridine bis(acylhydrazones) | First transition series metals | Antimicrobial, Genotoxic. google.it |
| Polypyridyl derivatives | Ruthenium(II) | Anti-tubercular. tandfonline.com |
Exploration of Novel Catalytic and Materials Science Applications
Beyond its biomedical potential, 2,6-diacetylpyridine is pivotal in the development of advanced catalysts and novel materials. It is an indispensable starting material for preparing bis(imino)pyridyl ligands through condensation with anilines. jcsp.org.pkwikipedia.org Iron(II) and cobalt(II) complexes bearing these ligands have emerged as a highly active, third generation of catalysts for olefin polymerization, following Ziegler-Natta and metallocene catalysts. jcsp.org.pksigmaaldrich.comresearchgate.net These catalysts are effective for polymerizing ethylene (B1197577) into linear, high-density polyethylene. researchgate.net Furthermore, ruthenium(II) complexes stabilized by 2,6-bis[(imino)ethyl]pyridine ligands have been explored as catalysts for reactions such as the cyclopropanation of styrene. researchgate.net
In materials science, ligands derived from 2,6-diacetylpyridine are used to construct sophisticated molecular architectures. Recent research has focused on using these ligands to create single-molecule magnets (SMMs) with lanthanide metals like dysprosium(III). acs.org The tunability of the ligand structure is also being exploited to synthesize highly functionalized, seven-coordinate tin(IV) complexes, which have potential applications in both catalysis and materials science. uky.edu Derivatives such as this compound bis(thiosemicarbazone) are also being investigated for use in chemosensors for detecting heavy metal ions. mdpi.com
Table 3: Catalytic and Materials Science Applications of this compound Derivatives
| Application Area | This compound-Based System | Specific Use/Finding |
|---|---|---|
| Catalysis | Iron and Cobalt bis(imino)pyridyl complexes. jcsp.org.pksigmaaldrich.com | Highly active catalysts for ethylene oligomerization and polymerization. sigmaaldrich.comresearchgate.net |
| Catalysis | Ruthenium(II) bis[(imino)ethyl]pyridine complexes. researchgate.net | Catalyst precursors for cyclopropanation of styrene. researchgate.net |
| Materials Science | Dysprosium(III) complexes with hydrazone ligands. acs.org | Design of high-performance single-molecule magnets (SMMs). acs.org |
| Materials Science | Seven-coordinate Tin(IV) complexes with bis(benzoylhydrazone) ligands. uky.edu | Creation of complex, highly functionalized structures for diverse applications. uky.edu |
| Materials Science | this compound Bis(thiosemicarbazone). mdpi.com | Development of chemosensors for heavy metal detection. mdpi.com |
Interdisciplinary Research Trends in this compound Chemistry
Research involving 2,6-diacetylpyridine is increasingly interdisciplinary, merging organic synthesis, bioinorganic chemistry, catalysis, and materials science. rsc.orgganil-spiral2.eu A dominant trend is the use of "ligand design," where the foundational 2,6-diacetylpyridine structure is systematically modified to produce ligands with tailored electronic and steric properties. researchgate.netuky.edu This approach allows scientists to fine-tune the function of the resulting metal complexes for specific, high-value applications.
The convergence of medicinal and inorganic chemistry is particularly prominent, with a strong focus on creating metal-based therapeutic agents with novel mechanisms of action. google.itscirp.org Similarly, the boundary between catalysis and materials science is blurring, as new polymerization catalysts lead to advanced materials with unique properties. jcsp.org.pkresearchgate.net This collaborative environment, where expertise from chemistry, physics, and biology is combined, is essential for tackling complex scientific challenges. iisertvm.ac.innfdi4chem.de The networking of specialized knowledge fosters an environment that transcends the boundaries of individual disciplines, accelerating innovation in the field. nfdi4chem.de
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,6-diacetylpyridine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of 2,6-diacetylpyridine typically involves Friedel-Crafts acylation of pyridine derivatives. Key literature (e.g., Bacon & Lisher, 1980) highlights the use of acetylating agents under controlled anhydrous conditions. Optimization includes adjusting stoichiometry, temperature (maintained at 80–100°C), and catalyst selection (e.g., AlCl₃). Purity can be enhanced via recrystallization from ethanol, yielding characteristic melting points of 79–82°C .
Q. What spectroscopic techniques are most effective for characterizing 2,6-diacetylpyridine, and how should data be interpreted?
- Methodological Answer :
- IR/Raman Spectroscopy : Identify carbonyl stretching vibrations (C=O) near 1670–1700 cm⁻¹, with pyridine ring vibrations at 1550–1600 cm⁻¹ .
- X-ray Crystallography : Resolve molecular geometry, such as antiperiplanar alignment of carbonyl groups relative to the pyridine nitrogen, as demonstrated in co-crystals with resorcinol .
- NMR : Use NMR to distinguish acetyl protons (δ ~2.6 ppm) and aromatic protons (δ ~7.5–8.5 ppm) .
Q. What safety protocols should be followed when handling 2,6-diacetylpyridine in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including gloves and goggles. Avoid inhalation/ingestion; work in a fume hood. Store in a cool, dry place away from oxidizers. In case of exposure, rinse skin/eyes with water and seek medical attention. Safety data sheets (SDS) provide detailed hazard management .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystal structures or hydrogen bonding patterns of 2,6-diacetylpyridine co-crystals?
- Methodological Answer : Contradictions may arise from variations in crystallization solvents or temperature. To address this:
- Perform comparative X-ray studies under standardized conditions (e.g., 173 K for reduced thermal motion) .
- Analyze hydrogen bond metrics (e.g., O–H⋯O distances and angles) and compare with computational models (DFT or molecular dynamics) to validate experimental observations .
Q. What experimental design considerations are critical when studying 2,6-diacetylpyridine’s role in electrocatalytic hydrogen evolution (HER)?
- Methodological Answer :
- Ligand Design : Utilize redox non-innocent ligands (e.g., 2-hydrazinopyridine) to stabilize metal centers (e.g., Zn or Cu) and enhance electron transfer .
- Electrolyte Selection : Use methanol with triethylammonium hexafluorophosphate to maintain proton availability and ionic conductivity.
- Control Experiments : Compare catalytic currents (via cyclic voltammetry) with/without the ligand to isolate its contribution to HER efficiency .
Q. How can computational methods complement experimental data in understanding the electronic properties of 2,6-diacetylpyridine complexes?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and ligand-metal charge transfer.
- Conformational Analysis : Evaluate relative stability of antiperiplanar vs. synperiplanar carbonyl conformers using quantum-mechanical energy minimization .
- Spectroscopic Simulation : Compare computed IR/Raman spectra with experimental data to validate assignments .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported catalytic efficiencies of 2,6-diacetylpyridine-based complexes?
- Methodological Answer :
- Standardize testing conditions (e.g., pH, temperature, electrode material).
- Use controlled catalyst loading (µmol/cm²) and normalize turnover frequencies (TOF) to active sites.
- Cross-validate results with multiple techniques (e.g., Tafel analysis, electrochemical impedance spectroscopy) .
Methodological Best Practices
Q. What strategies ensure reproducibility in synthesizing and characterizing 2,6-diacetylpyridine derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
